molecular formula C14H14ClNO2 B1363189 Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate CAS No. 338954-51-1

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Número de catálogo: B1363189
Número CAS: 338954-51-1
Peso molecular: 263.72 g/mol
Clave InChI: AFUFWMAIOJISRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUFWMAIOJISRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363159
Record name ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338954-51-1
Record name ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Lead Application Scientist: Dr. Gemini

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 338954-51-1), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Quinolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This document details the probable synthetic route, physicochemical properties, analytical characterization, and potential applications of this specific quinoline derivative. It is intended for researchers and professionals in drug discovery, chemical synthesis, and materials science, offering both theoretical grounding and practical insights into the compound's utility as a versatile building block for novel molecular entities.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a vast array of biological activities. This has led to their development as effective drugs for treating malaria, cancer, and various microbial infections. The specific substitution pattern on the quinoline core dictates the compound's physicochemical properties and its interaction with biological targets. This compound, with its reactive chloro group at the 4-position and an ester at the 3-position, is a prime candidate for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 2,5-dimethylaniline.

Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate.

  • Reaction: 2,5-Dimethylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds through an initial Michael-type addition of the aniline to DEEM, followed by the elimination of ethanol to form an intermediate. This intermediate then undergoes a thermally induced intramolecular cyclization to yield the 4-hydroxyquinoline derivative.[1]

  • Causality: The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups, such as the methyl groups in 2,5-dimethylaniline, which facilitate the initial nucleophilic attack and the subsequent cyclization.[1]

Step 2: Chlorination to form this compound.

  • Reaction: The intermediate, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate, is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃).[2] This reaction converts the hydroxyl group at the 4-position into a chloro group.

  • Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The oxygen atom can be protonated by the acidic conditions often present with POCl₃, making it a good leaving group upon nucleophilic attack by the chloride ion from POCl₃.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate

  • In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture, with stirring, to 140-150 °C for 2 hours. The ethanol formed during the reaction can be removed by distillation.

  • The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C to induce cyclization.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 2: Synthesis of this compound

  • To the crude Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (1.0 eq) from the previous step, add phosphorus oxychloride (POCl₃) (3.0 eq) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination 2,5-Dimethylaniline 2,5-Dimethylaniline Intermediate_1 Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate 2,5-Dimethylaniline->Intermediate_1 + DEEM, Heat DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product + POCl₃, Reflux POCl3 Phosphorus Oxychloride POCl3->Final_Product

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Analytical Data

The identity and purity of this compound are confirmed through various analytical techniques. While specific spectra for this compound are not publicly available, researchers can obtain them from commercial suppliers upon request.[3][4]

PropertyValueSource
CAS Number 338954-51-1[4]
Molecular Formula C₁₄H₁₄ClNO₂[4]
Molecular Weight 263.72 g/mol [4]
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two singlets for the two methyl groups at positions 5 and 8, a quartet and a triplet for the ethyl ester group, and a singlet for the proton at the 2-position.

  • ¹³C NMR: The carbon NMR would display signals for all 14 carbon atoms, including the carbonyl carbon of the ester, the carbons of the quinoline core, the two methyl carbons, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): This technique would be used to determine the purity of the compound, ideally showing a single major peak.

Applications in Drug Discovery and Research

The structural features of this compound make it a highly attractive starting material for the synthesis of a diverse range of potentially bioactive molecules.

As an Intermediate in Antimalarial Drug Synthesis

The 4-chloroquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, which is a key strategy in the development of new antimalarial agents.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The quinoline scaffold can be elaborated to create potent and selective inhibitors of various kinases, which are important targets in cancer therapy. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for screening against different kinases.

Potential Signaling Pathway Involvement

Given the prevalence of quinoline-based compounds as kinase inhibitors, a potential application of derivatives of this compound could be in the modulation of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K inhibits Quinoline_Inhibitor->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline-based compounds.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on structurally related compounds, it should be handled with care.

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis can likely be achieved through a robust and scalable Gould-Jacobs reaction followed by chlorination. The presence of reactive sites on the quinoline core allows for diverse chemical modifications, making it an excellent starting point for the generation of libraries of novel compounds for biological screening. Further research into the specific biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate: Synthesis, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Quinoline Scaffold and the Significance of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological profiles. This compound is a distinct derivative within this class, offering a versatile platform for further chemical exploration. The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. The dimethyl substitution on the benzene ring and the ethyl carboxylate at the 3-position further influence the molecule's steric and electronic properties, making it a valuable building block in drug discovery and materials science.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Molecular Structure and Physicochemical Properties

The structural and physicochemical characteristics of a compound are fundamental to its behavior in chemical and biological systems. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its key properties based on its structure and data from closely related analogs.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₄H₁₄ClNO₂[1]
Molecular Weight 263.72 g/mol [1]
CAS Number 338954-51-1[1]
Appearance White to light yellow crystalline solid (Predicted)General observation for similar quinoline derivatives
Melting Point Not available (Predicted to be in the range of 80-120 °C)Based on related structures
Boiling Point Not available (Predicted to be > 300 °C at atmospheric pressure)General observation for similar quinoline derivatives
Solubility Poorly soluble in water; Soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate (Predicted)General solubility of quinoline carboxylates
Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the structure of this compound and spectral data of analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl groups, and the ethyl ester moiety. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylate groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with characteristic signals for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons of the methyl and ethyl groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is anticipated to exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Synthesis and Purification: A Proposed Methodology

The synthesis of this compound can be strategically approached through a multi-step sequence, leveraging well-established reactions in quinoline chemistry. The most plausible route involves the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[2][3]

Synthetic Pathway

The proposed synthetic workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 2,5-Dimethylaniline C Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate A->C Heat B Diethyl (ethoxymethylene)malonate B->C D Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate F This compound D->F Heat E Phosphorus oxychloride (POCl₃) E->F

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (Gould-Jacobs Reaction) [2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Condensation: Heat the mixture at 120-140 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Cyclization: Increase the temperature to 240-260 °C and maintain for 30-60 minutes to induce cyclization. This step is often carried out in a high-boiling solvent like diphenyl ether to ensure even heating and can be aided by microwave irradiation for improved efficiency.[3]

  • Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate, will often precipitate. The solid can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove the high-boiling solvent.

Part 2: Synthesis of this compound (Chlorination)

  • Reaction Setup: In a fume hood, suspend the dried Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Chlorination: Heat the mixture to reflux (around 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is basic. The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Analytical_Workflow cluster_structure Spectroscopic Methods Start Synthesized Compound Purification Purification (Recrystallization/Chromatography) Start->Purification Purity_Assessment Purity Assessment (HPLC, TLC) Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purity_Assessment->Structure_Elucidation Physicochemical_Analysis Physicochemical Analysis Structure_Elucidation->Physicochemical_Analysis NMR ¹H and ¹³C NMR Structure_Elucidation->NMR IR FT-IR Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Product Characterized Product Physicochemical_Analysis->Final_Product

Caption: A typical workflow for the analytical characterization of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be developed for determining the purity of this compound.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the quinoline ring (typically in the range of 230-350 nm).

  • Injection Volume: 10 µL.[4]

Stability and Storage

Quinoline derivatives can be susceptible to degradation, particularly when exposed to light, high temperatures, and extreme pH conditions.[4]

  • Light Sensitivity: It is advisable to store the compound in amber vials or protected from light to prevent photodegradation.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided.

  • pH Stability: The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Recommended Storage: Store in a cool, dry, and dark place under an inert atmosphere if possible.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling phosphorus oxychloride.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational framework for its synthesis, purification, and characterization. Further research to experimentally determine its precise physicochemical properties and to explore its reactivity in various chemical transformations will undoubtedly expand its utility and contribute to the development of novel quinoline-based compounds.

References

A Comprehensive Guide to the Synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, step-by-step pathway for the synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, including kinase inhibitors for oncology.[1][2][3] This document outlines a robust and efficient three-step synthetic sequence, beginning with readily available starting materials. The synthesis leverages the foundational Gould-Jacobs reaction for the quinoline core construction, followed by a standard chlorination protocol.[4][5] Each step is accompanied by a detailed experimental procedure, mechanistic insights, and justifications for the chosen conditions, providing a self-validating and reproducible workflow for professionals in the field.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged structure in drug discovery.[6] Its derivatives exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[6][7][8] The specific target molecule, this compound, serves as a versatile intermediate. The 4-chloro substituent is a key functional handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various moieties to explore structure-activity relationships (SAR) and develop novel therapeutic candidates, particularly as kinase inhibitors.[9][10]

The synthetic strategy detailed herein is logical and efficient, proceeding through the well-established Gould-Jacobs reaction to form the core 4-hydroxyquinoline structure, which is then readily converted to the final chlorinated product.[11][12]

Overall Synthetic Pathway

The synthesis is accomplished in three primary stages: (I) Condensation of 2,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM), (II) High-temperature intramolecular cyclization to form the 4-hydroxyquinoline intermediate, and (III) Chlorination to yield the final product.

Synthesis_Pathway A 2,5-Dimethylaniline + Diethyl Ethoxymethylenemalonate B Ethyl 2-((2,5-dimethylphenyl)amino)methylenemalonate A->B Step I: Condensation C Ethyl 4-hydroxy-5,8-dimethyl- quinoline-3-carboxylate B->C Step II: Thermal Cyclization (Gould-Jacobs) D Ethyl 4-chloro-5,8-dimethyl- quinoline-3-carboxylate C->D Step III: Chlorination Gould_Jacobs_Mechanism cluster_0 Intramolecular Cyclization Intermediate Anilinomethylenemalonate Intermediate TransitionState 6-electron Transition State Intermediate->TransitionState Heat (>250 °C) CyclizedProduct 4-Oxo-quinoline Product TransitionState->CyclizedProduct FinalProduct 4-Hydroxy-quinoline Tautomer CyclizedProduct->FinalProduct Tautomerization

References

starting materials for Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategy for the preparation of this compound, a key intermediate in pharmaceutical and materials science. We will delve into a retrosynthetic analysis to logically derive the primary reactants, explore the causality behind the selection of these materials, and present detailed, field-proven protocols for their conversion. The core of this synthesis is the Gould-Jacobs reaction, a robust method for quinoline formation, followed by a targeted chlorination. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthetic pathway.

Introduction and Retrosynthetic Analysis

This compound is a substituted quinoline derivative whose structure is a valuable scaffold in medicinal chemistry. A logical approach to its synthesis begins with a retrosynthetic analysis, which deconstructs the molecule to identify the most strategic bond disconnections and reveal the primary starting materials.

The 4-chloro group is a classic functional group transformation. It is most reliably installed by treating a 4-hydroxy (or its tautomeric 4-oxo) precursor with a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2]. This points to Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate as the immediate precursor.

The quinoline core itself, particularly with a carboxylate at the 3-position, is a hallmark of the Gould-Jacobs reaction [3][4][5]. This powerful reaction constructs the quinoline ring system by condensing an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization[6][7]. To achieve the 5,8-dimethyl substitution pattern on the quinoline ring, the required aniline starting material must be 2,5-dimethylaniline (also known as 2,5-xylidine)[8][9]. The other key component, which provides the C2, C3, and C4 atoms of the quinoline ring along with the ethyl carboxylate group, is diethyl ethoxymethylenemalonate (DEEM) [10][11].

This analysis logically identifies the two fundamental starting materials for the entire synthesis:

  • 2,5-Dimethylaniline

  • Diethyl Ethoxymethylenemalonate (DEEM)

The overall synthetic workflow is conceptualized as follows:

G cluster_0 Retrosynthetic Analysis Target Ethyl 4-chloro-5,8-dimethyl- quinoline-3-carboxylate Precursor1 Ethyl 4-hydroxy-5,8-dimethyl- quinoline-3-carboxylate Target->Precursor1 Chlorination (Disconnect C-Cl) SM1 2,5-Dimethylaniline Precursor1->SM1 Gould-Jacobs (Disconnect N-C2 & C4-C4a) SM2 Diethyl Ethoxymethylenemalonate (DEEM) Precursor1->SM2 Gould-Jacobs (Disconnect N-C2 & C4-C4a) G start1 2,5-Dimethylaniline intermed Ethyl 4-hydroxy-5,8-dimethyl- quinoline-3-carboxylate start1->intermed Step 1: Gould-Jacobs Reaction (Thermal Cyclization) start2 Diethyl Ethoxymethylenemalonate start2->intermed Step 1: Gould-Jacobs Reaction (Thermal Cyclization) product Ethyl 4-chloro-5,8-dimethyl- quinoline-3-carboxylate intermed->product Step 2: Chlorination reagent POCl₃ reagent->product Step 2: Chlorination G 2,5-Dimethylaniline 2,5-Dimethylaniline Intermediate 1 Anilidomethylenemalonate Intermediate 2,5-Dimethylaniline->Intermediate 1 + DEEM - EtOH Intermediate 2 4-Oxo-quinoline (Keto form) Intermediate 1->Intermediate 2 Heat (>250°C) (Electrocyclization) Product Ethyl 4-hydroxy-5,8-dimethyl- quinoline-3-carboxylate (Enol form) Intermediate 2->Product Tautomerization

References

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate therapeutic efficacy of a potential drug candidate. This compound, a substituted quinoline, belongs to a class of compounds renowned for their broad pharmacological activities, including antimalarial, anticancer, and antiviral properties[1]. However, the inherent hydrophobicity of the quinoline core often leads to poor aqueous solubility, posing significant challenges for formulation and oral bioavailability[2]. This guide provides a comprehensive framework for characterizing the solubility of this compound. It outlines theoretical considerations based on its molecular structure, presents a detailed experimental protocol for systematic solubility determination in various solvents, and discusses key factors influencing its dissolution. This document is intended to serve as a practical resource for researchers, enabling a thorough and accurate assessment of this compound's potential as a drug development candidate.

Introduction: The Criticality of Solubility for Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This compound (Figure 1) is a derivative that combines this heterocyclic system with features—a chloro substituent, dimethyl groups, and an ethyl carboxylate moiety—that modulate its chemical properties.

  • Chemical Structure:

    • CAS Number: 338954-51-1[3]

    • Molecular Formula: C₁₄H₁₄ClNO₂[3]

    • Molecular Weight: 263.72 g/mol [3]

The primary challenge in the development of many quinoline-based compounds is their low aqueous solubility[2]. This poor solubility can lead to:

  • Inaccurate results in in-vitro biological assays.

  • Low and variable oral absorption.

  • Limited formulation options.

Therefore, a comprehensive understanding of the solubility profile of this compound is not merely a data collection exercise; it is a fundamental prerequisite for advancing its development. This guide provides the scientific rationale and a robust experimental workflow to achieve this understanding.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive framework[4].

  • The Solute: The structure of this compound suggests a predominantly hydrophobic character. The bicyclic aromatic quinoline ring and the dimethyl groups are non-polar. The ethyl ester group provides a site for hydrogen bonding, but its contribution to overall polarity is limited. The chloro-substituent further enhances lipophilicity. Consequently, high solubility is anticipated in non-polar organic solvents, with significantly lower solubility in polar, aqueous media.

  • The Solvents: A strategic selection of solvents with varying polarities is essential for a comprehensive solubility assessment. This allows for the construction of a complete solubility profile, which is invaluable for predicting behavior in complex biological and formulation systems.

A Validated Protocol for Experimental Solubility Determination

To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility[5]. This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot.

Materials and Equipment
  • This compound (purity >97%)

  • A range of analytical grade solvents (see Table 1)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer[4]

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following protocol is a self-validating system designed for rigor and precision.

Step 1: Preparation of Slurries

  • Rationale: To ensure that the solution reaches saturation, an excess of the solid compound must be present throughout the experiment.

  • Procedure: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. Record the approximate mass. Add a known volume of the selected solvent (e.g., 1 mL).

Step 2: Equilibration

  • Rationale: Reaching thermodynamic equilibrium is crucial for measuring true solubility. Insufficient equilibration time is a common source of error. For many organic compounds, 24 to 48 hours is sufficient, but this should be confirmed.[6]

  • Procedure: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies). Agitate the slurries for at least 24 hours. A preliminary kinetic study (sampling at 12, 24, 48, and 72 hours) is recommended to determine the time required to reach a plateau concentration.

Step 3: Phase Separation

  • Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature change).

  • Procedure: Allow the vials to stand for a short period (e.g., 30 minutes) in a temperature-controlled environment to allow the bulk of the solid to settle. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent adsorption-related errors.

Step 4: Sample Dilution and Quantification

  • Rationale: The concentration of the saturated solution may be too high for direct analysis and often requires precise dilution into the mobile phase used for analysis to ensure accuracy.

  • Procedure: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

Step 5: Analytical Quantification (HPLC-UV)

  • Rationale: HPLC-UV is a highly sensitive and specific method for quantifying the concentration of the dissolved compound.

  • Procedure:

    • Develop a Method: Use a C18 column and a mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) that provides good peak shape and retention for the compound. Determine the wavelength of maximum absorbance (λ_max) for quantification.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve of peak area versus concentration.

    • Analyze Samples: Inject the diluted filtrate samples and determine their concentration from the calibration curve.

    • Calculate Solubility: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL or µg/mL.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Settle Slurry C->D E Filter Supernatant (0.22 µm) D->E F Dilute Filtrate Accurately E->F G Analyze by HPLC-UV F->G H Calculate Solubility from Calibration Curve G->H

References

The Quinoline Scaffold: A Privileged Structure in the Quest for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Quinoline Derivatives

Introduction: The Enduring Relevance of the Quinoline Moiety

The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a "privileged structure," a term bestowed upon molecular frameworks that can bind to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[3] This guide provides a comprehensive technical overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The versatility of the quinoline nucleus allows for extensive chemical modifications, leading to the generation of a vast library of derivatives with tailored biological functions.[1] This has resulted in a number of clinically approved drugs and many more candidates undergoing clinical investigation, solidifying the quinoline moiety's prominent position in modern drug discovery.[1][4][5]

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers, including breast, colon, lung, and renal cancer.[2][6] Their mechanisms of action are diverse and target several key processes involved in tumor growth and progression.[1][2][6]

A. Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted, often involving the modulation of multiple cellular pathways.[1][7] Key mechanisms include:

  • Kinase Inhibition: Many quinoline-based compounds act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[7][8][9][10] For instance, several approved and clinical-trial-stage quinoline derivatives target receptor tyrosine kinases like EGFR, VEGFR, and c-Met, as well as intracellular kinases such as Pim-1 and Src.[8][11][12]

  • Induction of Apoptosis: A significant number of quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[6] This can be achieved through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[1][6]

  • Inhibition of Angiogenesis: By interfering with signaling pathways that promote the formation of new blood vessels, certain quinoline derivatives can starve tumors of the nutrients and oxygen they need to grow.[1][2]

  • Disruption of Cell Migration: Some derivatives can inhibit the migratory and invasive properties of cancer cells, which is crucial for preventing metastasis.[1][2]

Signaling Pathway: Quinoline Derivatives as Kinase Inhibitors

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->RTK Quinoline->PI3K Quinoline->Akt

Caption: Inhibition of key signaling pathways by quinoline kinase inhibitors.

B. Data Presentation: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Derivative Class Specific Compound Cancer Cell Line IC50 (µM) Reference
Quinoline-Chalcone HybridsCompound 33HeLa (Cervical)0.037[7]
Quinoline-Chalcone HybridsCompound 34MCF-7 (Breast)Not Specified[7]
4-Amino, 7-Substituted-QuinolinesNot SpecifiedMCF-7 (Breast)Antiproliferative activity noted[1]
2,8-bis(trifluoromethyl)quinolineCompound 55HL-60 (Leukemia)19.88 (µg/ml)[1]
2,8-bis(trifluoromethyl)quinolineCompound 55U937 (Leukemia)43.95 (µg/ml)[1]
7-Chloro-4-quinolinylhydrazonesNot SpecifiedSF-295 (CNS)0.314 - 4.65 (µg/cm³)[1]
7-Chloro-4-quinolinylhydrazonesNot SpecifiedHCT-8 (Colon)0.314 - 4.65 (µg/cm³)[1]
7-Chloro-4-quinolinylhydrazonesNot SpecifiedHL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[1]
Quinoline HydrazidesCompound 51Not Specified26.93 ± 2.8 (µg/mL)[6]
Quinoline CarboxamidesCompound 44Not SpecifiedPronounced anti-proliferative activity[13]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[14][15]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)[15]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[15]

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test quinoline derivatives

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plates for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Experimental Workflow: In Vitro Anticancer Drug Screening

anticancer_workflow start Start: Quinoline Derivative Library cell_culture 1. Cell Culture: Seed cancer cells in 96-well plates start->cell_culture treatment 2. Compound Treatment: Add serial dilutions of derivatives cell_culture->treatment incubation 3. Incubation: 24-72 hours at 37°C treatment->incubation mtt_assay 4. MTT Assay: Add MTT, incubate, solubilize formazan incubation->mtt_assay readout 5. Data Acquisition: Measure absorbance at 570 nm mtt_assay->readout analysis 6. Data Analysis: Calculate % viability and IC50 values readout->analysis hit_id Hit Identification: Select potent and selective compounds analysis->hit_id

Caption: A streamlined workflow for assessing the anticancer activity of quinoline derivatives.

II. Antimicrobial Activity: Combating Infectious Diseases

Quinoline derivatives have a long and successful history as antimicrobial agents, with the fluoroquinolones being a prominent example of their clinical utility.[18] Their broad spectrum of activity encompasses Gram-positive and Gram-negative bacteria, as well as some fungi.[18][19]

A. Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these topoisomerases, quinoline derivatives prevent bacterial cell division and lead to cell death.

B. Data Presentation: Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

Derivative Class Specific Compound Bacterial Strain MIC (µg/mL) Reference
Quinolone Coupled HybridsCompound 5dGram-positive & Gram-negative0.125 - 8[18]
Quinoline-2-one DerivativesCompound 6cMRSA0.75[19]
Quinoline-2-one DerivativesCompound 6cVRE0.75[19]
Quinoline-2-one DerivativesCompound 6cMRSE2.50[19]
Quinoline-based Hydroxyimidazolium HybridsCompound 7bS. aureus2[22]
Quinoline-based Hydroxyimidazolium HybridsCompound 7bM. tuberculosis H37Rv10[22]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[21][23]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

  • Test quinoline derivatives

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Inoculum: A pure bacterial culture is used to prepare a suspension in sterile saline, adjusted to a turbidity of 0.5 McFarland standard.[23] This is then diluted in broth to the appropriate final concentration.

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the quinoline derivatives in the broth directly in the wells of the 96-well plate.[21][23]

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension.[21][23] Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[23]

  • Determine MIC: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth (i.e., the first clear well).[21]

Experimental Workflow: Antimicrobial Drug Discovery Pipeline

antimicrobial_workflow start Start: Chemical Library of Quinoline Derivatives primary_screen 1. Primary Screening: High-throughput screening (e.g., agar diffusion) start->primary_screen mic_determination 2. MIC Determination: Broth microdilution assay against a panel of pathogens primary_screen->mic_determination hit_to_lead 3. Hit-to-Lead Optimization: Structure-Activity Relationship (SAR) studies to improve potency and pharmacokinetic properties mic_determination->hit_to_lead preclinical 4. Preclinical Development: In vivo efficacy and toxicity studies in animal models hit_to_lead->preclinical clinical_trials 5. Clinical Trials: Phase I, II, and III studies in humans preclinical->clinical_trials approval FDA Approval and Market Launch clinical_trials->approval

Caption: A general workflow for the discovery and development of new antimicrobial agents.

III. Antimalarial Activity: A Historical and Ongoing Battle

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments. Modern synthetic quinoline antimalarials, such as chloroquine and mefloquine, have been mainstays in malaria therapy, although their efficacy has been challenged by the emergence of drug-resistant parasite strains.

A. Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Quinoline derivatives are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.

B. Data Presentation: Antimalarial Activity of Quinoline Derivatives

The following table shows the in vitro antimalarial activity of selected quinoline derivatives against P. falciparum, expressed as IC50 values.

Derivative Class Specific Compound Parasite Strain IC50 (µM) Reference
Quinolinyl Thiourea Analogues1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-resistant P. falciparum1.2[13]
Quinoline DerivativesDiethylamine side chain (1a)Not Specified2.2[13]
Quinoline DerivativesDimethylamino groupNot Specified1.2[13]
Quinoline DerivativesEthyl-substituted analogueNot Specified1.8[13]
C. Experimental Protocol: SYBR Green I-based in vitro Antimalarial Assay

The SYBR Green I-based assay is a sensitive and high-throughput method for measuring parasite growth inhibition. SYBR Green I is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the amount of parasite DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium

  • 96-well microtiter plates pre-dosed with antimalarial drugs

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Culture P. falciparum in human erythrocytes and synchronize the culture to the ring stage.

  • Assay Setup: Add the synchronized parasite culture to 96-well plates containing serial dilutions of the quinoline derivatives. Include drug-free controls.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory diseases.

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. This is frequently achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[24] They can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[24]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[25][26][27][28]

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Test quinoline derivatives

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the quinoline derivatives to the test groups of rats (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[25][26] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24][26]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[24][26]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

V. Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly valuable and versatile platform in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, leading to the development of important therapeutic agents. The ongoing exploration of novel quinoline-based compounds, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the future development of more effective and safer drugs to combat a wide array of human diseases. As our knowledge of molecular targets and disease pathways expands, the rational design of new quinoline derivatives will undoubtedly play a pivotal role in the advancement of medicine.

References

An In-Depth Technical Guide to Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate is a synthetic heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent pharmacophore found in a wide array of therapeutic agents, demonstrating the versatility of this chemical framework in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound, positioning it as a valuable intermediate for the development of novel therapeutics. Drawing upon established synthetic methodologies and a deep understanding of structure-activity relationships within the quinoline family, this document serves as a critical resource for researchers engaged in the exploration of new chemical entities for disease intervention.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have yielded a remarkable number of clinically significant drugs with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The 4-chloroquinoline moiety, in particular, is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine. The introduction of a chlorine atom at the 4-position enhances the reactivity of the quinoline ring, making it a key synthetic handle for further molecular elaboration. Furthermore, the presence of a carboxylate group at the 3-position has been associated with a range of biological activities, including potential antiproliferative effects. This guide focuses on a specific, yet promising, member of this family: this compound.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the construction of the core quinoline scaffold, followed by a crucial chlorination step. The most logical and widely adopted approach involves the Gould-Jacobs reaction to form the precursor, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate, which is then converted to the final product.

Step 1: Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines.[1] It involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.

Reaction Scheme:

Gould-Jacobs Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline 2,5-Dimethylaniline Intermediate Diethyl 2-((2,5-dimethylanilino)methylene)malonate Aniline->Intermediate Condensation (-EtOH) DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate Product Ethyl 4-hydroxy-5,8-dimethyl- quinoline-3-carboxylate Intermediate->Product Thermal Cyclization (e.g., Dowtherm A, ~250 °C) (-EtOH)

Caption: General workflow for the Gould-Jacobs reaction.

Experimental Protocol:

  • Condensation: In a round-bottom flask, equimolar amounts of 2,5-dimethylaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated, typically at 100-130 °C, for a period of 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting materials and the formation of the intermediate, diethyl 2-((2,5-dimethylanilino)methylene)malonate. Ethanol is evolved as a byproduct during this step.

  • Cyclization: The crude intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is then heated to a high temperature, typically around 250 °C, to induce thermal cyclization. This step is usually carried out for 30-60 minutes. The cyclization results in the formation of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate with the elimination of another molecule of ethanol.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid product is then collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Chlorination of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate

The conversion of the 4-hydroxy group to a chloro group is a critical step to enhance the synthetic utility and potential biological activity of the quinoline core. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or a phase-transfer catalyst.[2]

Reaction Scheme:

Chlorination Reaction cluster_reactant Reactant cluster_product Product Hydroxyquinoline Ethyl 4-hydroxy-5,8-dimethyl- quinoline-3-carboxylate Chloroquinoline Ethyl 4-chloro-5,8-dimethyl- quinoline-3-carboxylate Hydroxyquinoline->Chloroquinoline Chlorination Reagent POCl₃ Reagent->Chloroquinoline

Caption: Chlorination of the 4-hydroxyquinoline precursor.

Experimental Protocol:

  • Reaction Setup: Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent. Alternatively, the reaction can be carried out in an inert solvent like acetonitrile in the presence of a chlorinating agent and a catalyst.

  • Reaction Conditions: The reaction mixture is heated to reflux, typically around 90-110 °C, for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as aqueous ammonia or sodium bicarbonate, which precipitates the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) or by recrystallization.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₄H₁₄ClNO₂
Molecular Weight 263.72 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water.
Melting Point Estimated to be in the range of 80-120 °C

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, two distinct singlets for the two methyl groups at the 5- and 8-positions, a quartet for the methylene protons of the ethyl ester, and a triplet for the methyl protons of the ethyl ester. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chloro and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the ester will appear downfield (around 165 ppm). The aromatic carbons will resonate in the typical aromatic region (110-150 ppm), with the carbon bearing the chlorine atom showing a characteristic chemical shift. The carbons of the ethyl group and the two methyl groups will appear in the upfield region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 263 and an M+2 peak at m/z 265 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

Potential Therapeutic Applications

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

The quinoline core is present in several approved anticancer drugs and numerous experimental agents.[3] Derivatives of quinoline-3-carboxylic acid have been reported to exhibit antiproliferative activity against various cancer cell lines.[4][5] The mechanism of action for such compounds can be diverse, including the inhibition of protein kinases, topoisomerases, and angiogenesis. The 4-chloro substituent on the quinoline ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various side chains to explore structure-activity relationships (SAR) and optimize anticancer potency and selectivity.[6]

Antimalarial Activity

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine.[7] The 4-chloro group in this compound serves as a key precursor for the synthesis of 4-aminoquinoline derivatives.[8] By reacting the 4-chloro compound with various amines, a library of novel 4-aminoquinolines can be generated and screened for their activity against different strains of Plasmodium falciparum, including drug-resistant strains. The dimethyl substitution pattern on the benzene ring could influence the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic properties.

Future Directions and Conclusion

This compound represents a versatile and promising building block for the synthesis of novel bioactive molecules. Its straightforward synthesis from readily available starting materials makes it an attractive target for chemical exploration. Future research efforts should focus on the following areas:

  • Detailed Synthesis and Characterization: A comprehensive study detailing the optimized synthesis, purification, and full spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and elemental analysis) of the title compound is warranted.

  • Library Synthesis and Biological Evaluation: The reactivity of the 4-chloro group should be exploited to synthesize a diverse library of derivatives through nucleophilic substitution reactions. These compounds should then be subjected to rigorous biological screening to evaluate their anticancer and antimalarial activities.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR will provide valuable insights into the structural requirements for optimal biological activity and selectivity.

  • Mechanism of Action Studies: For any identified lead compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a coal tar distillate to the central nervous system of numerous blockbuster drugs is a testament to its remarkable chemical versatility and profound pharmacological significance. This technical guide provides an in-depth exploration of the discovery and history of substituted quinolines, tracing their evolution from natural product origins to rationally designed therapeutic agents. We will delve into the foundational synthetic methodologies that unlocked the chemical space of quinolines and chronicle the development of key drug classes that have had an indelible impact on human health. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the chemical logic and experimental rationale that have driven progress in this vibrant field.

Part 1: From Fever Bark to the First Syntheses - The Dawn of the Quinoline Era

A Natural Beginning: The Cinchona Alkaloids

The story of quinolines begins not in a laboratory, but in the bark of the Cinchona tree, the source of quinine. For centuries, indigenous populations of the Andes utilized this bark for its fever-reducing properties. The isolation of quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou marked a pivotal moment, providing a pure, crystalline substance with potent antimalarial activity. The elucidation of quinine's structure, a complex endeavor that spanned many decades, revealed a substituted quinoline moiety as its core. This discovery ignited the imagination of chemists, who sought to first understand and then replicate and improve upon nature's design.

The Birth of Synthetic Quinolines: Unlocking the Core Structure

The mid-19th century witnessed the dawn of synthetic organic chemistry, and the quinoline ring system became an early and important target. In 1834, Friedlieb Ferdinand Runge first extracted quinoline from coal tar.[1] However, it was the development of systematic synthetic methods that truly opened the door to the vast world of substituted quinolines. These early "name reactions" remain fundamental to heterocyclic chemistry today.

The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup, was a landmark achievement, providing a general method for the synthesis of quinolines from anilines.[2][3] The reaction typically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.[2][4]

Experimental Protocol: Skraup Synthesis of Quinoline

  • Reactants: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, and ferrous sulfate (as a moderator).[5]

  • Procedure:

    • In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline, glycerol, and ferrous sulfate.

    • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

    • Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Remove the external heat source and allow the reaction to proceed under its own heat.[6]

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

    • After cooling, dilute the reaction mixture with water and neutralize the excess acid with a concentrated sodium hydroxide solution.

    • The crude quinoline is then purified by steam distillation to separate it from the non-volatile tarry byproducts.[6]

Causality Behind Experimental Choices: The use of ferrous sulfate is crucial to moderate the otherwise violent exothermic reaction.[6] Nitrobenzene serves a dual role as both a solvent and an oxidizing agent, converting the initially formed dihydroquinoline intermediate to the aromatic quinoline.[7] Steam distillation is the preferred method of purification due to the significant difference in volatility between quinoline and the polymeric tars that are common byproducts.[6]

Diagram: The Skraup Synthesis Workflow

Skraup_Synthesis Aniline Aniline Mixing Mixing of Reactants Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 Conc. H₂SO₄ H2SO4->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mixing Moderator Moderator (e.g., FeSO₄) Moderator->Mixing Heating Controlled Heating (Exothermic Reaction) Mixing->Heating Workup Workup (Neutralization) Heating->Workup Purification Purification (Steam Distillation) Workup->Purification Quinoline Substituted Quinoline Purification->Quinoline

Caption: A generalized workflow for the Skraup synthesis of quinolines.

Shortly after the Skraup synthesis, German chemist Paul Friedländer developed a more convergent approach.[8][9] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester, under acidic or basic catalysis.[2][10]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

  • Reactants: 2-aminobenzophenone, ethyl acetoacetate, and a catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • In a round-bottom flask, combine 2-aminobenzophenone, ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of an acid or base catalyst depends on the specific substrates and can influence the reaction rate and yield.[10] The α-methylene group of the second carbonyl component is essential for the initial condensation and subsequent cyclization. Modern variations of the Friedländer synthesis often employ milder catalysts and solvent-free conditions to improve the environmental footprint of the reaction.[11]

Diagram: The Friedländer Synthesis Mechanism

Friedlander_Synthesis Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Catalyst Acid or Base Catalyst Reactants->Catalyst Condensation Condensation (Aldol or Schiff Base Formation) Catalyst->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

Caption: A simplified mechanistic pathway of the Friedländer synthesis.

The Combes synthesis, developed by Alphonse Combes, provides a route to 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[12][13]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

  • Reactants: Aniline, acetylacetone (a β-diketone), and concentrated sulfuric acid.

  • Procedure:

    • Carefully add aniline to acetylacetone with stirring.

    • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture in a water bath for a short period.

    • Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

    • The precipitated crude product is collected by filtration and can be purified by recrystallization.

Causality Behind Experimental Choices: The strong acid catalyst is essential for both the initial condensation to form an enamine intermediate and the subsequent intramolecular electrophilic cyclization onto the aniline ring.[14] The use of a β-diketone directly leads to the formation of a 2,4-disubstituted quinoline.

Diagram: The Combes Synthesis Logical Flow

Combes_Synthesis Aniline Aniline Condensation Condensation to Enamine Aniline->Condensation BetaDiketone β-Diketone BetaDiketone->Condensation AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline

Caption: A logical flow diagram illustrating the key steps of the Combes synthesis.

The Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds.[15] This reaction is often considered a modification of the Skraup synthesis.[3]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

  • Reactants: Aniline, crotonaldehyde (an α,β-unsaturated aldehyde), and hydrochloric acid.

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve aniline in hydrochloric acid.

    • Slowly add crotonaldehyde to the stirred aniline hydrochloride solution. The reaction is exothermic and may require cooling.[1]

    • After the addition is complete, heat the reaction mixture to reflux for several hours.

    • Cool the mixture and make it alkaline with a concentrated sodium hydroxide solution.

    • The product can be isolated by steam distillation or solvent extraction and further purified by distillation.

Causality Behind Experimental Choices: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. The acidic conditions facilitate these transformations.[16] The in situ generation of the α,β-unsaturated carbonyl from an aldol condensation of aldehydes or ketones is also a common variation of this reaction.[1]

Diagram: The Doebner-von Miller Reaction Pathway

Doebner_von_Miller Aniline Aniline MichaelAddition Michael Addition Aniline->MichaelAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAddition AcidCatalyst Acid Catalyst (e.g., HCl) AcidCatalyst->MichaelAddition Cyclization Intramolecular Cyclization MichaelAddition->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: A simplified representation of the Doebner-von Miller reaction pathway.

Part 2: The Rise of Medically Important Substituted Quinolines

The development of robust synthetic methodologies for the quinoline core paved the way for the exploration of its therapeutic potential. The substitution pattern on the quinoline ring was found to have a profound impact on biological activity, leading to the discovery and development of several important classes of drugs.

The Battle Against Malaria: From Quinine to Chloroquine and Beyond

The quinoline scaffold is inextricably linked to the fight against malaria. While quinine was the first effective treatment, its use was hampered by side effects and the need for repeated dosing. This spurred the search for synthetic analogues with improved properties.

The 4-aminoquinoline pharmacophore emerged as a particularly fruitful area of investigation. Chloroquine, synthesized in the 1930s, became a frontline antimalarial drug for decades due to its high efficacy and low cost. Its mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic heme.

However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum necessitated the development of new quinoline-based antimalarials. Mefloquine and amodiaquine are other important examples of quinoline-containing antimalarials. The quest for novel quinoline antimalarials continues, with a focus on compounds that can overcome existing resistance mechanisms.

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against Plasmodium falciparum

CompoundIC₅₀ (µg/mL)Reference
Chloroquine0.49[4]
Compound 4b0.46[4]
Compound 4g0.30[4]
Compound 4i0.014[4]
Compound 120.46[4]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea1.2 µM[17]
4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative0.62[17]
A New Class of Antibacterials: The Quinolones and Fluoroquinolones

A serendipitous discovery during the synthesis of chloroquine in the early 1960s led to the identification of nalidixic acid, the first quinolone antibacterial agent.[18] While its spectrum of activity was limited primarily to Gram-negative bacteria and its use was confined to urinary tract infections, nalidixic acid laid the foundation for a new and powerful class of antibiotics.

The major breakthrough came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone scaffold, giving rise to the fluoroquinolones. Norfloxacin, the first fluoroquinolone, exhibited a significantly broader spectrum of activity. Subsequent generations of fluoroquinolones, such as ciprofloxacin, levofloxacin, and moxifloxacin, have further expanded this spectrum to include Gram-positive and atypical bacteria.

The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This dual-targeting mechanism contributes to their potent bactericidal activity.

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Fluoroquinolones against Common Bacterial Pathogens

FluoroquinoloneMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)Reference
Ciprofloxacin0.60.013[19]
Moxifloxacin0.049-
Norfloxacin1.172-
Ofloxacin--

Note: MIC values can vary depending on the specific bacterial strain and testing methodology.

Conclusion: The Enduring Legacy and Future of Substituted Quinolines

From its humble origins in the bark of a South American tree, the quinoline scaffold has evolved into one of the most important and versatile privileged structures in medicinal chemistry. The pioneering synthetic work of Skraup, Friedländer, Combes, and Doebner and von Miller provided the chemical tools to explore the vast therapeutic potential of substituted quinolines. This has led to the development of life-saving drugs for the treatment of malaria and bacterial infections.

The story of substituted quinolines is far from over. Researchers continue to explore new synthetic methodologies to access novel analogues with improved efficacy, safety, and resistance profiles. The inherent ability of the quinoline ring system to interact with a wide range of biological targets ensures its continued relevance in the ongoing quest for new medicines to combat human disease. The historical journey of the substituted quinoline serves as a powerful reminder of the fruitful interplay between natural product chemistry, synthetic innovation, and biological discovery.

References

Methodological & Application

The Versatile Scaffold: Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoline nucleus stands as a privileged scaffold, a testament to its remarkable versatility and therapeutic relevance. Within this esteemed class of heterocycles, Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate emerges as a pivotal building block, a reactive intermediate poised for the elaboration into a diverse array of potentially bioactive molecules. While specific biological data for this exact molecule remains nascent in publicly accessible literature, its structural motifs—the reactive 4-chloro position, the electron-directing 5,8-dimethyl substitution, and the synthetically malleable C3-ester—provide a compelling foundation for its application in medicinal chemistry. This guide delineates the synthetic pathways to this key intermediate, explores its potential therapeutic applications based on robust data from analogous structures, and provides detailed protocols for its derivatization and evaluation.

I. Strategic Synthesis of a Key Intermediate

The construction of the this compound core is predicated on well-established synthetic strategies, primarily the Gould-Jacobs reaction, followed by a chlorination step. This two-stage approach offers a reliable and scalable route to the target compound.

Protocol 1: Synthesis of Ethyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the annulation of a pyridine ring onto an aniline, forming the quinoline core.[1]

Causality of Experimental Choices:

  • Starting Material: 2,5-dimethylaniline is selected to introduce the desired 5,8-dimethyl substitution pattern on the final quinoline ring.

  • Reagent: Diethyl ethoxymethylenemalonate (DEEMM) serves as the three-carbon electrophilic component that reacts with the aniline to form the initial adduct and subsequently cyclizes.

  • High-Temperature Cyclization: The thermal cyclization requires a high boiling point solvent, such as diphenyl ether, to provide the necessary activation energy for the intramolecular aromatic substitution. Microwave-assisted synthesis can be an effective alternative to conventional heating, often leading to reduced reaction times and improved yields.[2][3]

Step-by-Step Protocol:

  • Adduct Formation: In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Cyclization: To the reaction mixture, add diphenyl ether to serve as a high-boiling solvent. Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization product, Ethyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate from the hot solvent upon cooling.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Dilute the mixture with hexane to further precipitate the product. Collect the solid by filtration, wash with hexane to remove the diphenyl ether, and dry under vacuum. The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel if necessary.

Diagram of the Gould-Jacobs Reaction Workflow

Gould-Jacobs Reaction cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation 2,5-dimethylaniline 2,5-dimethylaniline Adduct Adduct 2,5-dimethylaniline->Adduct 100-120 °C DEEMM Diethyl ethoxymethylenemalonate DEEMM->Adduct Cyclization Thermal Cyclization Adduct->Cyclization Product_Precursor Ethyl 5,8-dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Cyclization->Product_Precursor Diphenyl ether, 240-250 °C Isolation Cooling, Precipitation, Filtration, Washing Product_Precursor->Isolation Purified_Product Purified Product Isolation->Purified_Product

Caption: Workflow for the synthesis of the quinolone precursor.

Protocol 2: Chlorination to Yield this compound

The conversion of the 4-quinolone to the 4-chloroquinoline is a crucial step that activates the C4 position for nucleophilic substitution.

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. Other reagents like thionyl chloride (SOCl₂) can also be used.

  • Reaction Conditions: The reaction is typically performed at reflux to ensure complete conversion. An inert atmosphere is not strictly necessary but can prevent side reactions.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

  • Heating: Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate as a solid. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

II. Medicinal Chemistry Applications: A Landscape of Therapeutic Potential

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The 4-chloro substituent is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles.[4]

A. Anticancer Agents

The quinoline scaffold is a cornerstone in the development of anticancer drugs. The 4-aminoquinoline motif, in particular, has been extensively explored.

Rationale for Derivatization:

  • The introduction of various substituted anilines or aliphatic amines at the C4 position can lead to compounds with potent antiproliferative activity.

  • The 5,8-dimethyl groups can influence the planarity and lipophilicity of the molecule, potentially affecting its interaction with biological targets and its pharmacokinetic properties.

Proposed Derivatization Strategy:

  • React this compound with a variety of primary and secondary amines (both aromatic and aliphatic) under thermal or microwave-assisted conditions to generate a library of 4-aminoquinoline derivatives.

  • The C3-ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical diversity.

Diagram of Proposed Derivatization for Anticancer Agents

Anticancer_Derivatization cluster_0 C4-Amination cluster_1 C3-Ester Modification cluster_2 Potential Biological Activity Start Ethyl 4-chloro-5,8- dimethylquinoline-3-carboxylate Amines R1R2NH (Aromatic/Aliphatic) Start->Amines 4-Amino_Product 4-Aminoquinoline Derivatives Amines->4-Amino_Product SNAr Hydrolysis Hydrolysis (e.g., LiOH) 4-Amino_Product->Hydrolysis Bioactivity Antiproliferative Activity (e.g., against cancer cell lines) 4-Amino_Product->Bioactivity Carboxylic_Acid Carboxylic Acid Intermediate Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HATU, R3R4NH) Carboxylic_Acid->Amide_Coupling Amide_Product C3-Amide Derivatives Amide_Coupling->Amide_Product Amide_Product->Bioactivity

Caption: Derivatization strategies for potential anticancer agents.

B. Antimalarial Agents

4-Aminoquinolines, most notably chloroquine, have a long history as antimalarial drugs.[5][6][7] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new analogues.

Rationale for Derivatization:

  • The mechanism of action of many 4-aminoquinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[6]

  • Modifications to the side chain at the C4 position can overcome resistance mechanisms and improve the activity profile.

Proposed Derivatization Strategy:

  • Synthesize a series of analogues by reacting this compound with various diamines, such as those found in chloroquine and amodiaquine.

  • The resulting compounds can be evaluated for their in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

C. Antibacterial Agents

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. While the core of this compound differs from the classic quinolone antibiotics, its derivatization could lead to novel antibacterial compounds.

Rationale for Derivatization:

  • The introduction of specific side chains at the C4 position could confer antibacterial activity.

  • The 5,8-dimethyl substitution pattern may offer a unique steric and electronic profile that could lead to novel interactions with bacterial targets.

III. Experimental Protocols for Derivatization and Evaluation

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Step-by-Step Protocol:

  • Reaction Setup: In a microwave vial or a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Addition of Nucleophile: Add the desired amine nucleophile (1.2-2.0 eq) and, if necessary, a base such as triethylamine or diisopropylethylamine (2.0 eq).

  • Heating: Heat the reaction mixture to 100-150 °C for 1-12 hours. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 4: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

IV. Conclusion and Future Directions

This compound represents a valuable and underexplored starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its 4-chloro group provide a gateway to a vast chemical space of novel quinoline derivatives. While direct biological data for this specific compound is not yet widely reported, the established therapeutic importance of the 4-aminoquinoline scaffold in anticancer and antimalarial drug discovery strongly suggests that derivatives of this intermediate hold significant promise. The protocols and strategies outlined in this guide provide a solid framework for researchers to embark on the synthesis and evaluation of new chemical entities based on this versatile core, potentially leading to the discovery of next-generation therapeutic agents.

V. References

  • O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., ... & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507. --INVALID-LINK--[5][7]

  • Wikipedia contributors. (2023, November 28). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved December 11, 2023, from --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. --INVALID-LINK--

  • O'Neill, P. M., Bray, P. G., Ward, S. A., & Park, B. K. (2007). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. --INVALID-LINK--

  • Romero, E. L., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1381335. --INVALID-LINK--[4]

  • Kaur, K., & Kumar, V. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. --INVALID-LINK--[3]

References

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the laboratory-scale synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthetic strategy employs the robust Gould-Jacobs reaction for the initial construction of the quinoline core, followed by a direct chlorination of the 4-hydroxy position. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, critical safety considerations, and expert insights to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

Quinoline derivatives are a cornerstone in pharmaceutical research, forming the structural basis for a wide range of therapeutic agents, including antimalarial and antibacterial drugs.[1][2] The title compound, this compound, serves as a key intermediate for further functionalization, enabling the exploration of novel chemical space.

The synthetic pathway detailed herein is a classic and reliable two-stage process:

  • Gould-Jacobs Reaction: Formation of the 4-hydroxyquinoline core by reacting 2,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEMM). This reaction involves an initial condensation followed by a high-temperature thermal cyclization to build the heterocyclic ring system.[3][4]

  • Chlorination: Conversion of the intermediate, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate, to the final 4-chloro derivative using phosphorus oxychloride (POCl₃).[5][6]

This approach is favored for its reliability and the commercial availability of the starting materials.

Overall Synthetic Scheme

Synthetic_Scheme cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Aniline 2,5-Dimethylaniline Hydroxyquinoline Ethyl 4-hydroxy-5,8-dimethyl- quinoline-3-carboxylate Aniline->Hydroxyquinoline Step 1: Gould-Jacobs Reaction (High Temp. Cyclization) DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Chloroquinoline Ethyl 4-chloro-5,8-dimethyl- quinoline-3-carboxylate Hydroxyquinoline->Chloroquinoline Step 2: Chlorination (POCl₃)

Caption: Two-step synthesis of the target compound.

Part I: Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate

Principle and Rationale (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline scaffold.[2][7] The mechanism proceeds in two distinct phases:

  • Condensation: A nucleophilic attack by the amine of 2,5-dimethylaniline on the electrophilic carbon of DEEMM, followed by the elimination of ethanol, forms an anilidomethylenemalonate intermediate.[7]

  • Thermal Cyclization: At high temperatures (~250 °C), the intermediate undergoes an intramolecular 6-electron cyclization. This electrocyclic reaction is an electrophilic aromatic substitution where the malonate moiety attacks one of the ortho positions of the aniline ring, followed by another elimination of ethanol to form the stable, aromatic quinoline ring system.[4] The use of a high-boiling point solvent, such as diphenyl ether, is critical to achieve the necessary activation energy for this step.[3][8]

Detailed Experimental Protocol

Materials and Reagents:

  • 2,5-Dimethylaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether

  • Hexane (for washing)

  • Ethanol (for recrystallization)

  • Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Condensation: In a 250 mL round-bottom flask, combine 2,5-dimethylaniline (e.g., 0.10 mol, 12.12 g) and diethyl ethoxymethylenemalonate (e.g., 0.11 mol, 23.78 g).

    • Scientist's Note: A slight excess of DEEMM ensures the complete consumption of the aniline starting material.

  • Heat the mixture in an oil bath or on a heating mantle to 110-120 °C for 1 hour, with occasional swirling. The reaction is typically conducted without a solvent at this stage, and ethanol will be seen evolving from the mixture.

  • Cyclization: In a separate, larger (e.g., 500 mL) round-bottom flask equipped with a reflux condenser, preheat diphenyl ether (e.g., 150 mL) to a vigorous boil (~250-260 °C).

    • Causality: Preheating the solvent ensures that the condensation product is rapidly brought to the high temperature required for cyclization, minimizing the formation of side products.[4]

  • Carefully and slowly add the hot condensation product from Step 2 to the boiling diphenyl ether.

  • Maintain the reflux for 1-2 hours. The cyclized product will begin to precipitate from the hot solution.

  • Isolation and Purification: Turn off the heat and allow the mixture to cool to room temperature. As it cools, the product will precipitate more completely.

  • Add hexane (e.g., 200 mL) to the cooled mixture to further precipitate the product and help remove the diphenyl ether solvent.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of hexane to remove any residual diphenyl ether.

  • Recrystallization: Purify the crude solid by recrystallization from hot ethanol to yield Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate as a crystalline solid.

  • Dry the purified product in a vacuum oven.

Part II: Synthesis of this compound

Principle and Rationale (Chlorination)

The conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-chloroquinoline is a standard transformation achieved with a strong chlorinating agent.[9] Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose. The mechanism involves the hydroxyl group attacking the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces this excellent leaving group, yielding the desired 4-chloroquinoline product.[5] This reaction must be performed under anhydrous conditions, as POCl₃ reacts violently with water.[10][11]

Critical Safety Precautions for Handling POCl₃

Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance. Strict adherence to safety protocols is mandatory.

  • Work Area: Always handle POCl₃ in a certified chemical fume hood with proper ventilation.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Neoprene is recommended; Nitrile is not suitable), a lab coat, and chemical splash goggles with a full-face shield.[12][13]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture using a drying tube (e.g., filled with CaCl₂ or Drierite®).

  • Quenching: The reaction workup involves quenching with ice. This must be done slowly and cautiously in the fume hood, as the reaction is highly exothermic and releases corrosive HCl gas.[10]

  • Spill Management: Have an appropriate spill kit ready. Do not use water to clean up spills.[11]

Detailed Experimental Protocol

Materials and Reagents:

  • Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (from Part I)

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard reflux and extraction glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, place the Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (e.g., 0.05 mol, 12.26 g).

  • In the fume hood, carefully add phosphorus oxychloride (e.g., 5-10 molar equivalents, 38-77 g or 23-46 mL). POCl₃ often serves as both the reagent and the solvent.[5]

  • Reaction: Heat the mixture to reflux (approx. 105 °C) using a heating mantle for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Quenching: After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto a large beaker of crushed ice (e.g., 500 g) with vigorous stirring in the fume hood.

    • Scientist's Note: This step is highly exothermic and will generate a significant amount of HCl gas. Perform this addition in small portions to control the reaction rate.

  • Continue stirring until all the ice has melted. A solid precipitate of the crude product should form.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Data Summary and Characterization

ParameterIntermediateFinal Product
IUPAC Name Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylateThis compound
Molecular Formula C₁₄H₁₅NO₃C₁₄H₁₄ClNO₂
Molecular Weight 245.27 g/mol 263.72 g/mol [14]
Appearance Off-white to pale yellow solidWhite to off-white crystalline solid
Purity (Typical) >95% after recrystallization>97% after recrystallization
CAS Number 155766-51-3338954-51-1[15][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Gould-Jacobs) Insufficient cyclization temperature or time.Ensure the diphenyl ether is vigorously refluxing (~250-260 °C). Extend reflux time and monitor by TLC.
Decomposition of starting materials/product.Avoid excessively high temperatures or prolonged reaction times. Microwave synthesis can be an alternative to improve yield and reduce time.[17]
Incomplete Chlorination in Step 2 Inactive or insufficient POCl₃.Use freshly distilled or a new bottle of POCl₃. Consider a modest increase in molar equivalents.
Presence of moisture.Ensure all glassware is scrupulously dried and the reaction is protected by a drying tube.
Difficult Purification of Final Product Hydrolysis of the 4-chloro group back to 4-hydroxy during workup.Keep the workup temperature low (use plenty of ice) and perform the neutralization step efficiently without letting the mixture stand for extended periods in acidic or basic conditions.
Co-precipitation of impurities.Optimize the recrystallization solvent system. A solvent pair like ethanol/hexane or ethyl acetate/hexane may be effective.

Workflow Visualization

Workflow start Combine 2,5-Dimethylaniline & DEEMM condensation Heat to 110-120°C (1 hr) start->condensation cyclization Add to Boiling Diphenyl Ether (~250°C) condensation->cyclization reflux1 Reflux for 1-2 hrs cyclization->reflux1 cool_precipitate Cool to RT & Add Hexane reflux1->cool_precipitate filter_wash1 Vacuum Filter & Wash with Hexane cool_precipitate->filter_wash1 recrystallize1 Recrystallize from Ethanol filter_wash1->recrystallize1 intermediate Isolate Intermediate: Ethyl 4-hydroxy-5,8-dimethyl- quinoline-3-carboxylate recrystallize1->intermediate chlorination_setup Combine Intermediate with POCl₃ intermediate->chlorination_setup reflux2 Reflux for 2-4 hrs chlorination_setup->reflux2 quench Cool & Pour onto Crushed Ice (Caution!) reflux2->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry_evaporate Dry (Na₂SO₄) & Evaporate extract->dry_evaporate recrystallize2 Recrystallize from Ethanol/Hexane dry_evaporate->recrystallize2 final_product Final Product: Ethyl 4-chloro-5,8-dimethyl- quinoline-3-carboxylate recrystallize2->final_product

Caption: Detailed workflow for the two-step synthesis.

References

analytical techniques for characterizing Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Abstract

This document provides a comprehensive suite of detailed application notes and validated protocols for the analytical characterization of this compound. As a key heterocyclic building block in medicinal chemistry and drug development, rigorous and unambiguous confirmation of its identity, purity, and structure is paramount.[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis and practical, step-by-step methodologies for a multi-technique approach. We will detail the strategic application of chromatographic and spectroscopic techniques to build a complete analytical profile of the target compound.

Introduction and Physicochemical Overview

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold renowned for its presence in a wide array of pharmacologically active agents.[1] The precise substitution pattern on the quinoline ring system dictates its biological activity, making the unequivocal characterization of such intermediates a critical step in the drug discovery pipeline. The analytical workflow described herein is designed to be a self-validating system, where data from orthogonal techniques are integrated to provide a high-confidence assessment of the material's quality.

The analysis of quinoline derivatives is crucial not only in pharmaceutical development but also across various scientific fields due to their diverse biological activities.[3] The methodologies presented are grounded in established principles for small molecule characterization, tailored to the specific structural features of the target compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 338954-51-1[4]
Molecular Formula C₁₄H₁₄ClNO₂[4]
Molecular Weight 263.72 g/mol [4]
Canonical SMILES CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)C)C)ClPubChem

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary techniques for this purpose.[3]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Causality & Rationale: Reversed-Phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile, moderately polar organic compounds like our target molecule. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This allows for high-resolution separation of closely related impurities, providing accurate quantification of purity based on peak area percentage. The UV-active quinoline core allows for sensitive detection using a UV-Vis detector.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC System Analysis cluster_data Data Processing Sample Dissolve Compound in Acetonitrile Filter Filter Sample & Mobile Phases (0.45 µm) Sample->Filter MobilePhase Prepare ACN/H₂O Mobile Phases MobilePhase->Filter Inject Inject Sample Filter->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Detect UV Detection (at λmax) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Report Calculate->Report

Caption: HPLC workflow for purity analysis.

Protocol 2.1: RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile (ACN) to create a 100 µg/mL stock solution. Further dilute as necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set to the λmax determined by UV-Vis spectrophotometry (e.g., ~245 nm and/or ~330 nm).

    • Injection Volume: 10 µL.[3]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. The main peak should be sharp and symmetrical.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: GC-MS is a powerful confirmatory technique that provides both chromatographic retention time and mass spectral data. Its application is contingent on the thermal stability and sufficient volatility of the analyte. For this compound, GC-MS can definitively confirm the molecular weight and provide a characteristic fragmentation pattern, serving as a molecular fingerprint. This is particularly useful for identifying isomeric impurities that might co-elute in HPLC.

Protocol 2.2: GC-MS Method

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution (~50 µg/mL) of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[5]

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[5]

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature 150 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C. Hold at 300 °C for 5 min.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: Identify the peak corresponding to the target compound in the Total Ion Chromatogram (TIC). Analyze its mass spectrum to confirm the molecular ion (M⁺˙ at m/z 263) and the characteristic M+2 peak for chlorine at m/z 265. Correlate the fragmentation pattern with the known structure.

Spectroscopic Analysis: Unambiguous Structural Elucidation

Spectroscopic techniques probe the molecular structure at a fundamental level, providing irrefutable evidence of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR is the most powerful and definitive technique for elucidating the structure of organic molecules in solution. ¹H NMR provides detailed information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Together, they allow for the complete assignment of the molecular structure.

Protocol 3.1: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. If structural ambiguities remain, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

  • Data Interpretation:

    • ¹H NMR: Analyze chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns) to assign all protons.

    • ¹³C NMR: Analyze the number of signals and their chemical shifts to identify all unique carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

AssignmentPredicted ¹H NMR (δ, ppm, Multiplicity, Integration)Predicted ¹³C NMR (δ, ppm)
Quinoline-H (aromatic)~7.2 - 8.5 (m, 3H)~120 - 150
Ester -OCH₂CH₃~4.4 (q, 2H)~62
Ester -OCH₂CH₃~1.4 (t, 3H)~14
Quinoline-CH₃ (x2)~2.5 - 2.8 (s, 6H)~18 - 25
Quinoline-C (quaternary)-~115 - 160
Ester C=O-~165

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values must be determined experimentally.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). This provides a distinct "fingerprint" of the molecule's functional makeup.[6]

Protocol 3.2: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Expected Characteristic FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (methyl, ethyl)Stretch2980 - 2850
Ester C=OStretch~1720 (Strong, sharp)
Quinoline C=C / C=NStretch1620 - 1450
Ester C-OStretch1250 - 1100
C-ClStretch800 - 600
UV-Vis Spectrophotometry

Causality & Rationale: UV-Vis spectrophotometry provides information about the electronic transitions within the conjugated π-system of the quinoline ring.[7][8] It is primarily used to determine the wavelength(s) of maximum absorbance (λmax), which is essential for setting the optimal detection wavelength in HPLC to ensure maximum sensitivity. It can also be used for quantitative analysis via the Beer-Lambert law.

Protocol 3.3: UV-Vis Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.

  • Data Acquisition: Scan the sample from 200 to 400 nm using the solvent as a blank.

  • Data Interpretation: Identify the λmax values from the resulting spectrum. The conjugated quinoline system is expected to show strong absorptions (π→π* transitions) in the UV region.

Definitive Mass Confirmation

While GC-MS provides mass data, high-resolution mass spectrometry (HRMS) offers a more precise confirmation of the elemental composition.

Causality & Rationale: HRMS, often coupled with an LC system or using direct infusion with a soft ionization source like Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula, confirming the molecular weight and composition beyond doubt. A key diagnostic feature for this compound is the isotopic signature of chlorine.

Isotope_Pattern cluster_ms Expected ESI-MS+ Spectrum start end m/z → start->end M [M+H]⁺ m/z 264 (³⁵Cl) M2 [M+H]⁺+2 m/z 266 (³⁷Cl) bar_M2 Note Approximate 3:1 intensity ratio confirms the presence of one chlorine atom.

Caption: Expected [M+H]⁺ isotopic pattern for a mono-chlorinated compound.

Protocol 4.1: ESI-HRMS

  • Instrumentation: An LC-TOF or LC-QTOF mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) in 50:50 ACN:Water with 0.1% formic acid.

  • Analysis: Infuse the sample directly or inject it via an LC system. Acquire data in positive ion mode.

  • Data Interpretation:

    • Find the measured m/z for the protonated molecule, [M+H]⁺.

    • Confirm that the measured mass is within 5 ppm of the calculated exact mass (Calculated for C₁₄H₁₅ClNO₂⁺: 264.0786).

    • Verify the presence of the A+2 isotopic peak at m/z ~266 with roughly one-third the intensity of the monoisotopic peak, which is the characteristic signature of a single chlorine atom.

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. No single technique can provide all the necessary information. By combining high-resolution chromatographic separation (HPLC) for purity assessment with a suite of spectroscopic techniques (NMR, FT-IR, UV-Vis) and definitive mass confirmation (HRMS), a complete and unambiguous profile of the molecule can be established. This multi-faceted strategy ensures the identity, purity, and structural integrity of the compound, which is essential for its application in research, development, and quality control environments.

References

Application Notes & Protocols for the Functionalization of the Quinoline Ring in Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized derivatives exhibiting a wide array of biological activities and physicochemical properties.[1][2][3][4][5] This guide provides a comprehensive overview of the key strategies for the chemical modification of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, a versatile building block for the synthesis of novel compounds. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C4 position. Furthermore, we will explore the potential for C-H functionalization to modify other positions on the quinoline ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their work.

Introduction: The Quinoline Core in Modern Chemistry

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in drug discovery.[1][2][3] Its derivatives are found in a multitude of FDA-approved drugs, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., topotecan).[1] The biological activity of these compounds is often dictated by the nature and position of substituents on the quinoline ring system.

This compound is a particularly interesting starting material for several reasons:

  • The C4-Chloro Substituent: The chlorine atom at the C4 position is an excellent leaving group, making this position highly susceptible to nucleophilic attack and a prime site for introducing diverse functionalities.

  • The Ethyl Carboxylate Group: The electron-withdrawing nature of the ester at the C3 position further activates the C4 position towards nucleophilic substitution. This group also provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

  • The 5,8-Dimethyl Groups: These methyl groups can influence the steric and electronic properties of the molecule, potentially impacting reaction rates and the biological activity of the final products. They can also be sites for C-H functionalization under specific conditions.

This guide will focus on providing actionable protocols for the most common and effective methods for the functionalization of this quinoline derivative.

Strategic Functionalization at the C4-Position

The primary and most straightforward functionalization of this compound occurs at the C4 position, leveraging the lability of the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for introducing a wide range of nucleophiles at the C4 position of 4-chloroquinolines.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The electron-withdrawing quinoline nitrogen and the C3-ester group stabilize this intermediate, facilitating the reaction.[7]

SNAr_Mechanism Start Ethyl 4-chloro-5,8-dimethyl- quinoline-3-carboxylate + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 4-Substituted Quinoline + Cl⁻ Intermediate->Product Elimination of Cl⁻

Caption: Generalized mechanism for the SNAr reaction at the C4 position.

This protocol describes the reaction with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine (TEA)) (2-3 equivalents)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Stirring apparatus and heating source

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expert Insight: The choice of solvent and base is crucial. For less reactive amines, a higher boiling point solvent like DMF and a stronger base like Cs₂CO₃ may be necessary. Microwave-assisted synthesis can significantly reduce reaction times.[4]

Materials:

  • This compound

  • Alcohol or thiol of choice (1.5 - 2.0 equivalents)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)) (1.5 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)

Procedure:

  • In a separate flask, dissolve the alcohol or thiol in the anhydrous solvent.

  • Carefully add the strong base at 0 °C to form the corresponding alkoxide or thiolate.

  • Add the solution of this compound to the freshly prepared nucleophile solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds with a broader substrate scope and often under milder conditions, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4 position of the quinoline and a variety of organoboron reagents.[8][9][10] This reaction is highly versatile for creating biaryl structures or introducing alkyl and alkenyl groups.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Quinoline-Cl PdII Ar-Pd(II)L₂(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L₂(R) Transmetal->PdII_R Boronic R-B(OH)₂ + Base Boronic->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl- or vinylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Expert Insight: The choice of ligand and base is critical for successful coupling. For challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can be beneficial.[11] Anhydrous conditions may be required for certain boronic esters.

The Buchwald-Hartwig amination is a powerful alternative to SNAr for the synthesis of N-aryl and N-heteroaryl quinolines, often proceeding under milder conditions and with a broader substrate scope.[12][13][14][15]

Materials:

  • This compound

  • Amine or amide (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound, the amine, and the base.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Advanced Strategies: C-H Functionalization

While functionalization at the C4 position is the most common approach, direct C-H functionalization offers an atom-economical way to modify the quinoline core at other positions.[16][17][18] These reactions are typically mediated by transition metals like palladium, rhodium, or ruthenium and often require a directing group to achieve regioselectivity.[16][17][19]

For this compound, potential sites for C-H functionalization include the C2, C6, and C7 positions, as well as the methyl groups at C5 and C8. The development of a specific protocol would require significant optimization and is beyond the scope of these general application notes. However, researchers interested in this advanced methodology are encouraged to consult recent reviews on the C-H activation of quinoline systems.[16][17][18]

Summary of Functionalization Strategies

Position Reaction Type Bond Formed Key Reagents Advantages Considerations
C4 Nucleophilic Aromatic Substitution (SNAr)C-N, C-O, C-SAmines, Alcohols, Thiols, BaseOperationally simple, cost-effectiveLimited to strong nucleophiles, may require harsh conditions
C4 Suzuki-Miyaura CouplingC-CBoronic acids/esters, Pd catalyst, BaseBroad substrate scope, mild conditions, functional group toleranceCost of catalyst and ligands, requires inert atmosphere
C4 Buchwald-Hartwig AminationC-NAmines, Amides, Pd catalyst, Ligand, BaseWide range of amines, mild conditionsCatalyst sensitivity, requires inert atmosphere
C2, C6, C7, Methyls C-H FunctionalizationC-C, C-N, etc.Transition metal catalyst, Oxidant, Directing groupAtom economical, novel disconnectionsOften requires directing group, regioselectivity can be challenging

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Select Functionalization Strategy (SNAr, Suzuki, Buchwald-Hartwig) Reagents Prepare Reactants, Solvents, Catalysts, and Ligands Start->Reagents Setup Reaction Setup under Appropriate Atmosphere (Air or Inert) Reagents->Setup Heating Heating and Stirring (Conventional or Microwave) Setup->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quench Reaction Quenching and Extraction Monitoring->Quench Upon Completion Purify Purification (Crystallization or Chromatography) Quench->Purify Characterize Characterization of Product (NMR, MS, etc.) Purify->Characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring the highest standards of scientific integrity in your work.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The foundational reaction is the Gould-Jacobs reaction, which constructs the core 4-hydroxyquinoline ring system.[1][2] This is followed by a chlorination step to replace the hydroxyl group at the C4 position with a chlorine atom, yielding the final product.

Step 1: Gould-Jacobs Reaction This step involves the condensation of 2,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes a high-temperature thermal cyclization to yield Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate.[3][4]

Step 2: Chlorination The intermediate 4-hydroxyquinoline (or its tautomeric 4-quinolone form) is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to produce the target compound.[5][6]

Reaction Pathway Diagram

Reaction_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 2,5-Dimethylaniline C Ethyl 2-((2,5-dimethylphenylamino)methylene)malonate (Intermediate) A->C Condensation (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate C->D Thermal Cyclization (~250°C) E This compound (Final Product) D->E POCl₃ (Reflux)

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Protocol 1: Gould-Jacobs Reaction (Conventional Heating)

This protocol utilizes a high-boiling inert solvent to achieve the high temperatures necessary for efficient cyclization.[3]

Reagent/SolventMolar Eq.MWAmount
2,5-Dimethylaniline1.0121.18 g/mol (User Defined)
Diethyl ethoxymethylenemalonate1.1216.23 g/mol (Calculate)
Diphenyl ether-170.21 g/mol Sufficient volume

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-130°C for 2 hours. The evolution of ethanol should be observed. Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline spot has been consumed.

  • Cyclization Setup: To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether. Equip the flask with a reflux condenser and ensure the setup is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Thermal Cyclization: Heat the mixture to reflux (approx. 250-260°C).[3] Maintain this temperature and monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate, should precipitate.

  • Purification: Add a non-polar solvent like hexanes or cyclohexane to facilitate further precipitation.[3] Filter the solid product, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.

Protocol 2: Chlorination with Phosphorus Oxychloride (POCl₃)

This procedure converts the 4-hydroxyquinoline intermediate to the final 4-chloro product.

Reagent/SolventMolar Eq.MWAmount
Ethyl 4-hydroxy-5,8-dimethyl...1.0247.28 g/mol (User Defined)
Phosphorus Oxychloride (POCl₃)3.0 - 5.0153.33 g/mol (Calculate)

Step-by-Step Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add the Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent.

  • Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. CAUTION: This step is highly exothermic and releases HCl gas. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is slightly alkaline (pH 8-9). The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Troubleshooting Guide (Q&A)

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low Yield in Gould-Jacobs Reaction (Step 1)

Q: My cyclization step is producing a low yield of the 4-hydroxyquinoline intermediate, and I'm observing significant charring or tar formation. What's going wrong?

A: This is a common issue in the Gould-Jacobs reaction, which is highly sensitive to temperature and reaction time.[7][8]

  • Probable Cause 1: Temperature is too high or heating is prolonged. The high temperatures required for cyclization (>250°C) can also cause decomposition.[2][9]

    • Solution: Carefully optimize the temperature and reaction time. A time-temperature study is recommended to find the sweet spot between efficient cyclization and degradation.[8] Microwave-assisted synthesis can be an excellent alternative, often providing rapid, uniform heating that can significantly improve yields and reduce reaction times.[3][8]

  • Probable Cause 2: Incomplete initial condensation. If the aniline and DEEM do not fully react to form the anilidomethylenemalonate intermediate, the subsequent high-temperature cyclization will be inefficient.

    • Solution: Ensure the condensation step runs to completion by monitoring it with TLC. Using a slight excess (1.1-1.2 eq) of DEEM can help drive the reaction forward.[7] Ensure reagents are fresh and of high quality.

  • Probable Cause 3: Uneven heating. Hot spots in the reaction flask can lead to localized decomposition.

    • Solution: Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A to ensure even heat distribution.[2][7] Vigorous stirring is also crucial.

Troubleshooting Workflow: Low Yield in Step 1

Troubleshooting_Step1 Start Problem: Low Yield in Cyclization (Step 1) Q1 Did you observe significant charring/tar? Start->Q1 A1_Yes Likely Decomposition. Reduce temperature slightly OR shorten reaction time. Q1->A1_Yes Yes Q2 Was the initial condensation complete (by TLC)? Q1->Q2 No End Consider Microwave Synthesis for better control and yield. A1_Yes->End A2_No Re-run condensation. - Use slight excess of DEEM. - Ensure reagent quality. - Monitor by TLC until completion. Q2->A2_No No Q3 Was a high-boiling solvent used? Q2->Q3 Yes A2_No->End A3_No Use Diphenyl Ether or Dowtherm A to ensure even heating and prevent localized decomposition. Q3->A3_No No Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low yield in Step 1.

Issue 2: Incomplete Chlorination (Step 2)

Q: My chlorination reaction with POCl₃ is sluggish or stalls, leaving unreacted 4-hydroxyquinoline starting material. How can I drive it to completion?

A: Incomplete chlorination is often related to reagent quality, reaction conditions, or the formation of unreactive intermediates.

  • Probable Cause 1: Decomposed POCl₃. Phosphorus oxychloride is highly sensitive to moisture and can hydrolyze over time, reducing its efficacy.

    • Solution: Use fresh or recently distilled POCl₃ for the reaction. Ensure all glassware is rigorously dried and the reaction is run under anhydrous conditions.

  • Probable Cause 2: Insufficient Temperature or Time. The conversion of the 4-hydroxy group to the 4-chloro group requires sufficient thermal energy.

    • Solution: Ensure the reaction is maintained at a steady reflux. If the reaction stalls, consider extending the reflux time. Monitoring by TLC is essential to confirm completion.

  • Probable Cause 3: Formation of Phosphorylated Intermediates. The reaction proceeds through phosphorylated intermediates.[6] Sometimes these can be slow to convert to the final product.

    • Solution: The addition of a catalytic amount of a base like triethylamine or a stronger chlorinating co-reagent like phosphorus pentachloride (PCl₅) can sometimes facilitate the conversion.[10] However, this should be done cautiously as it can also lead to side products. Heating to 70-90°C is typically required to ensure the turnover of these intermediates to the chloro product.[6]

Issue 3: Difficult Purification of the Final Product

Q: My final product, this compound, is an oil or is difficult to crystallize from the crude mixture. What are the best purification strategies?

A: Purification challenges often stem from residual solvents or persistent impurities.

  • Probable Cause 1: Residual High-Boiling Solvent. If a solvent was used in the chlorination step, it may be difficult to remove completely.

    • Solution: Ensure thorough removal of the solvent under high vacuum. If the product is an oil, dissolving it in a suitable solvent (like dichloromethane) and washing with water can help remove residual POCl₃ byproducts.

  • Probable Cause 2: Presence of Impurities. Small amounts of starting material or side products can inhibit crystallization.

    • Solution 1 (Crystallization): Try triturating the crude oil with a non-polar solvent like cold hexanes or petroleum ether to induce crystallization or solidify the product.[7] If that fails, attempt recrystallization from a range of solvents, such as ethanol, methanol, or ethyl acetate/hexane mixtures.

    • Solution 2 (Chromatography): If crystallization is unsuccessful, column chromatography on silica gel is the most reliable method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will effectively separate the product from impurities.

Frequently Asked Questions (FAQs)

Q1: Is the Gould-Jacobs reaction regioselective? A: Yes, but it can be complex. With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomers. The outcome is governed by both steric and electronic factors of the substituents on the aniline ring.[2] For 2,5-dimethylaniline, cyclization is expected to occur at the C6 position (para to the first methyl group), which is sterically less hindered.

Q2: What are the primary safety concerns for this synthesis? A: The main hazards are associated with the reagents and conditions.

  • High Temperatures: The cyclization step requires temperatures over 250°C, which poses a significant burn risk and requires careful handling and appropriate equipment.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The work-up procedure is particularly hazardous due to the exothermic reaction with water/ice and the release of HCl gas.

Q3: Can this synthesis be scaled up? A: Yes, but careful consideration is needed. For the Gould-Jacobs step, ensuring even and efficient heat transfer becomes critical at a larger scale. For the chlorination step, managing the heat and gas evolution during the POCl₃ quench is the primary scale-up challenge. A reverse quench (slowly adding the quenching solution to the reaction mixture) might be considered for better temperature control on a large scale.

Q4: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • TLC: For monitoring reaction progress and assessing crude purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₄H₁₄ClNO₂ has a MW of 263.72).[11]

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

References

Technical Support Center: Synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We provide in-depth, experience-based answers to troubleshoot potential issues and offer a deeper understanding of the reaction mechanisms involved.

I. Troubleshooting Guide: Side Products & Reaction Failures

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My final product LC-MS shows a peak with a mass of ~245 g/mol instead of the expected ~263.7 g/mol . What is this major impurity?

Answer: A mass of ~245 g/mol strongly suggests the presence of the precursor, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate . This is the direct starting material for the chlorination step and its presence indicates an incomplete reaction.

Causality & Troubleshooting:

  • Insufficient Chlorinating Agent: The conversion of the 4-hydroxyquinoline (which exists in its tautomeric 4-oxo form) to the 4-chloro derivative requires a sufficient stoichiometric amount of a chlorinating agent like phosphoryl chloride (POCl₃). The mechanism involves an initial phosphorylation of the hydroxyl group, followed by nucleophilic attack by a chloride ion.[1] A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[2][3]

  • Low Reaction Temperature or Time: The chlorination step typically requires heating (reflux) to proceed to completion.[1] Temperatures between 70-90 °C are often necessary to ensure the phosphorylated intermediate is fully converted to the chloro product.[2] If the reaction time is too short or the temperature is too low, you will isolate unreacted starting material.

  • Moisture Contamination: POCl₃ reacts violently with water. Any moisture in the reaction flask, solvent, or starting material will consume the reagent, rendering it unavailable for the desired chlorination reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

Corrective Protocol:

  • Re-run the reaction using freshly distilled or a new bottle of POCl₃.

  • Ensure the Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate starting material is thoroughly dried under vacuum before use.

  • Increase the reaction temperature to a gentle reflux (typically around 100-110 °C for neat POCl₃) and monitor by TLC or LC-MS until the starting material is fully consumed.[1]

  • Consider using a slight excess (1.5-2.0 equivalents) of POCl₃ to drive the reaction to completion.

Question 2: I've observed a side product with a mass of ~235 g/mol in my crude reaction mixture. What could it be and how do I avoid it?

Answer: This mass corresponds to 4-Chloro-5,8-dimethylquinoline-3-carboxylic acid . This side product is the result of hydrolysis (saponification) of the ethyl ester group of your target molecule.

Causality & Troubleshooting:

  • Acidic Hydrolysis During Workup: The most common cause is the reaction workup. When quenching the excess POCl₃ with water or ice, large amounts of hydrochloric acid (HCl) and phosphoric acid are generated.[4] Heating the reaction mixture in this highly acidic aqueous environment can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5][6]

  • Basic Hydrolysis: While less common in this specific reaction's workup, exposure to strong bases during extraction or purification can also lead to saponification, which is typically faster and irreversible compared to acid-catalyzed hydrolysis.[7][8]

Preventative Measures:

  • Minimize Water Contact Time: Perform the quench by pouring the reaction mixture slowly onto a vigorously stirred slurry of ice and water, rather than adding water to the reaction flask. This helps to dissipate heat and dilute the generated acids quickly.[1]

  • Low-Temperature Quench: Keep the quenching vessel in an ice bath to maintain a low temperature throughout the process.

  • Neutralizing Workup: After the initial quench, neutralize the acidic solution promptly with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution before extraction. Be cautious as this will generate CO₂ gas.

  • Avoid Aqueous Heating: Do not heat the product during or after the aqueous workup until it has been extracted into an organic solvent and dried.

Question 3: My reaction is very dark, and I'm getting a complex mixture of high molecular weight impurities. What's causing this?

Answer: A dark, complex mixture often points to thermal decomposition or undesired side reactions like dimerization and polymerization, which can occur under harsh reaction conditions.

Causality & Troubleshooting:

  • Excessively High Cyclization Temperature: The synthesis of the quinoline core is typically achieved through a Gould-Jacobs reaction, which involves the thermal cyclization of an anilidomethylenemalonate intermediate.[9][10] If the temperature for this step is too high (e.g., >260 °C) or held for too long, it can lead to charring and the formation of polymeric materials.

  • Formation of Dimeric Species: During the chlorination step, phosphorylated intermediates can react with unreacted 4-hydroxyquinoline starting material to form "pseudodimers".[2][3] This is more likely if the addition of POCl₃ is slow or if there are temperature gradients in the reaction vessel.

  • Presence of Oxidizing Impurities: Any residual oxidizing agents from previous steps or impurities in the starting aniline can lead to the formation of colored byproducts.

Preventative Measures:

  • Optimize Cyclization Conditions: The thermal cyclization should be carefully controlled. Typically, this is done in a high-boiling solvent like Dowtherm A or diphenyl ether at around 240-250 °C. Monitor the reaction closely and stop heating once the cyclization is complete.

  • Controlled Reagent Addition: During chlorination, add the POCl₃ at a controlled rate, possibly at a lower temperature (e.g., 0-25 °C), before heating to reflux. This can help prevent the buildup of reactive intermediates that lead to dimerization.[2]

  • Use High-Purity Starting Materials: Ensure the 2,5-dimethylaniline used in the first step is pure and free from colored oxidation products. Distillation of the aniline may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this molecule?

A1: The most common and direct route is a multi-step process based on the Gould-Jacobs reaction.[11][12]

  • Condensation: 2,5-Dimethylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.

  • Cyclization: The intermediate is heated in a high-boiling solvent to induce an intramolecular cyclization, forming the quinoline ring system and yielding Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate.

  • Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent like POCl₃ to give the final product.

Q2: Can I use SOCl₂ (thionyl chloride) instead of POCl₃ for the chlorination step?

A2: While thionyl chloride is a potent chlorinating agent, POCl₃ is generally preferred for converting 4-hydroxyquinolines (quinolones) to 4-chloroquinolines. POCl₃ is highly effective for this specific transformation and often serves as both the reagent and the solvent.[1][13] Using SOCl₂ might require different reaction conditions, such as the addition of a catalytic amount of DMF (Vilsmeier-Haack conditions), and may lead to a different side product profile, including potential chlorination on the methyl groups under radical conditions.

Q3: How can I effectively purify the final product from the identified side products?

A3: Column chromatography is the most effective method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The target product, this compound, is moderately polar.

    • The unreacted starting material (the 4-hydroxy analog) is more polar and will have a lower Rf value.

    • The hydrolyzed carboxylic acid is highly polar and will likely stick to the baseline of the TLC/column unless a more polar solvent system (containing methanol or acetic acid) is used.

    • Less polar impurities can be eluted first with the non-polar solvent.

Recrystallization can also be effective if the crude product is relatively pure (>90%). Solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are good candidates to try.

III. Data & Protocols

Table 1: Common Products and Side Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Identification Notes
Target Product C₁₄H₁₄ClNO₂263.72Expected product peak in LC-MS.[14]
Unreacted Precursor C₁₄H₁₅NO₃245.27More polar than the target product. Mass corresponds to the 4-hydroxy analog.
Hydrolyzed Side Product C₁₂H₁₀ClNO₂235.67Highly polar. Mass corresponds to the loss of the ethyl group (-C₂H₄).
Dimeric Impurity (Example) C₂₈H₂₉N₂O₅P (Phosphorylated Dimer)> 500High molecular weight, often part of a complex mixture. Difficult to characterize.[2]
Protocol: Chlorination of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate

Materials:

  • Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (10-15 volumes/equivalents)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Ensure all glassware is thoroughly oven-dried.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (1.0 equiv).

  • In a fume hood, carefully add POCl₃ (10 volumes, e.g., 10 mL for 1 g of starting material).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane) until the starting material spot is no longer visible.[1]

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.

  • CAREFULLY AND SLOWLY , pour the reaction mixture onto the ice slurry. This is a highly exothermic and hazardous step that releases HCl gas. Perform in a well-ventilated fume hood.

  • Once the quench is complete, slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography or recrystallization.

IV. Visual Diagrams

Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 2,5-Dimethylaniline C Enamine Intermediate A->C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-5,8- dimethylquinoline-3-carboxylate C->D Heat (~250°C) Dowtherm A F Ethyl 4-chloro-5,8- dimethylquinoline-3-carboxylate D->F Reflux E POCl3 E->F

Caption: Overall synthetic workflow from starting materials to the final product.

Key Reaction and Side Product Pathways

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Start Ethyl 4-hydroxy-5,8- dimethylquinoline-3-carboxylate Intermediate O-Phosphorylated Intermediate Start->Intermediate + POCl3 Side2 SIDE PRODUCT (Unreacted Precursor) Start->Side2 Incomplete Reaction Product TARGET PRODUCT (Ethyl 4-chloro-5,8-... -3-carboxylate) Intermediate->Product + Cl- Side1 SIDE PRODUCT (4-Chloro-5,8-... -3-carboxylic acid) Product->Side1 Acid/Base Hydrolysis (Workup)

Caption: Main chlorination pathway and points of side product formation.

References

Technical Support Center: Overcoming Challenges in the Chlorination of 5,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chlorinated 5,8-dimethylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting solutions, and detailed protocols to navigate the complexities of this specific electrophilic aromatic substitution. As Senior Application Scientists, we understand that success lies in the details—from mechanistic understanding to precise execution and purification.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions you might have before starting your experiments. Understanding these principles is the first step toward a successful synthesis.

Q1: What is the primary challenge in the chlorination of 5,8-dimethylquinoline?

A1: The primary challenge is controlling regioselectivity. The 5,8-dimethylquinoline scaffold contains two activating methyl groups on the carbocyclic (benzene) ring and a deactivating pyridinyl nitrogen. The interplay between the activating effects of the methyl groups and the deactivating effect of the protonated quinolinium nitrogen under acidic conditions dictates the position of chlorination. The key is to select conditions that favor substitution at the desired position, typically C6 or C7, while avoiding unwanted side reactions or the formation of multiple isomers.

Q2: Which positions on the 5,8-dimethylquinoline ring are most susceptible to electrophilic chlorination?

A2: The methyl groups at positions 5 and 8 are electron-donating, activating the benzene ring towards electrophilic substitution. They direct incoming electrophiles to the ortho and para positions. For the 5-methyl group, this is the 6-position (ortho). For the 8-methyl group, this is the 7-position (ortho). Therefore, the C6 and C7 positions are the most electronically activated and likely sites for chlorination. Under strongly acidic conditions, where the quinoline nitrogen is protonated, electrophilic attack on the deactivated pyridine ring is highly unlikely.[1][2]

Q3: What are the most common chlorinating agents for this type of reaction, and how do they differ?

A3: Several agents can be used, each with distinct advantages and mechanisms.

  • N-Chlorosuccinimide (NCS): A versatile and easy-to-handle solid reagent. It can act as a source of electrophilic chlorine (Cl⁺) or a chlorine radical (Cl•), depending on the reaction conditions.[3][4] For electrophilic aromatic substitution, it is often used with an acid catalyst.[5]

  • Gaseous Chlorine (Cl₂): A powerful and traditional chlorinating agent. Its use often requires strongly acidic conditions (e.g., concentrated H₂SO₄) and a catalyst like silver sulfate to generate the active chloronium ion (Cl⁺).[1] However, it is highly toxic and corrosive, posing significant handling risks.[6]

  • Trichloroisocyanuric Acid (TCCA): A stable, solid source of electrophilic chlorine that is considered a safer alternative to gaseous chlorine.[7] It can be highly effective for the chlorination of various heterocyclic systems.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to common problems encountered during the chlorination of 5,8-dimethylquinoline.

ProblemPossible Cause(s)Recommended Solution(s)
1. Low or No Conversion Insufficient Activation of Chlorinating Agent: Reagents like NCS may require an acid catalyst to enhance the electrophilicity of the chlorine atom, especially for less reactive substrates.[3]Add a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or use a Lewis acid. When using NCS, switching to a more polar solvent like acetic acid can also promote the reaction.
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS. Be aware that higher temperatures can sometimes lead to side reactions.[8]
Deactivation of the Quinoline Ring: In highly acidic media, the quinoline nitrogen is protonated, which deactivates the entire ring system. While substitution on the benzene ring is still favored, excessively harsh conditions might inhibit the reaction.[1]Optimize the acid concentration. While acid is needed, using fuming sulfuric acid might be too deactivating. Try working in 98% H₂SO₄ or using a milder Lewis acid in an organic solvent.
2. Formation of Multiple Products (Poor Regioselectivity) Ambiguous Directing Effects: The electronic effects of the 5- and 8-methyl groups activate both the C6 and C7 positions, potentially leading to a mixture of 6-chloro and 7-chloro isomers.Modify the reaction solvent. Changing solvent polarity can influence the transition state energies for substitution at different positions. Screen solvents like acetonitrile, dichloromethane, and acetic acid. Steric hindrance can also play a role; a bulkier chlorinating agent might favor the less sterically hindered position.
Radical vs. Electrophilic Pathway: If reaction conditions (e.g., light, radical initiator) favor a radical mechanism, the selectivity will be different and less predictable. NCS is known to participate in both pathways.[3]Ensure the reaction is run in the dark and that all reagents are free of radical initiators (e.g., peroxides). The addition of a radical scavenger can be a useful diagnostic tool. For a clean electrophilic pathway, use NCS with a strong acid catalyst.[5]
3. Product Decomposition During Work-up or Purification Acid Sensitivity: The chlorinated quinoline derivative may be unstable under the acidic conditions of the reaction or an acidic aqueous work-up.Neutralize the reaction mixture carefully by pouring it onto crushed ice and then slowly adding a base (e.g., NaOH or NaHCO₃ solution) while keeping the temperature low (0-5 °C).
Interaction with Silica Gel: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, causing streaking, poor separation, and sometimes decomposition during column chromatography.[9]Deactivate the silica gel by preparing the slurry and eluent with 0.5-2% triethylamine.[9] Alternatively, use a different stationary phase like neutral or basic alumina.
4. Formation of Dark, Tarry Byproducts Oxidation/Polymerization: Harsh reaction conditions (high temperature, strong oxidizing agents, or highly concentrated acid) can cause oxidation or polymerization of the electron-rich quinoline ring.[10]Use a milder chlorinating agent like NCS instead of Cl₂/H₂SO₄. Run the reaction at the lowest temperature that provides a reasonable rate. Ensure an inert atmosphere (N₂ or Ar) if oxidative side reactions are suspected.

Experimental Protocols & Methodologies

Protocol 1: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)

This protocol uses NCS, a safer and more manageable reagent, under acidic conditions to favor electrophilic aromatic substitution.

Materials:

  • 5,8-dimethylquinoline (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq), recrystallized from acetic acid

  • Acetonitrile (or Dichloromethane)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 5,8-dimethylquinoline (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion, followed by the slow, dropwise addition of trifluoromethanesulfonic acid (0.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel deactivated with triethylamine (see Purification Guide below).

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5,8-dimethylquinoline in anhydrous acetonitrile B Cool to 0 °C A->B C Add NCS (1.1 eq) B->C D Add TfOH (0.2 eq) C->D E Stir at RT & Monitor (TLC/LC-MS) D->E F Quench with ice / NaHCO₃ E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Purify via Column Chromatography H->I G cluster_solid Is it a solid? cluster_oil start Crude Product chromatography Column Chromatography (1% NEt₃ in eluent) start->chromatography analysis Analyze Fractions (TLC/LC-MS) chromatography->analysis combine Combine Pure Fractions & Concentrate analysis->combine solid_yes Yes combine->solid_yes result Analyze Final Product (NMR, MS) recrystallize Recrystallize solid_yes->recrystallize Yes solid_no No (Oil) solid_yes->solid_no No recrystallize->result salt Attempt Salt Formation (e.g., HCl salt) solid_no->salt salt->result

References

Technisches Support-Center: Optimierung der Reaktionsbedingungen für Ethyl-4-chlor-5,8-dimethylchinolin-3-carboxylat

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Willkommen im technischen Support-Center, das sich der Synthese von Ethyl-4-chlor-5,8-dimethylchinolin-3-carboxylat widmet. Dieses Handbuch bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Forscher bei der Bewältigung der Herausforderungen zu unterstützen, die mit diesem mehrstufigen Syntheseprozess verbunden sind. Als Ihr leitender Anwendungswissenschaftler werde ich Sie durch die kritischen Parameter, potenziellen Fallstricke und Optimierungsstrategien führen, um hohe Ausbeuten und Reinheit zu gewährleisten.

Die Synthese dieses Moleküls erfolgt im Wesentlichen in zwei Hauptstufen:

  • Gould-Jacobs-Reaktion: Bildung des 4-Hydroxychinolin-Zwischenprodukts aus 2,5-Dimethylanilin.

  • Chlorierung: Umwandlung der 4-Hydroxy-Gruppe in die Ziel-4-Chlor-Verbindung.

Dieses Handbuch ist so strukturiert, dass jede Stufe einzeln behandelt wird und gezielte Lösungen für häufig auftretende Probleme bietet.

Gesamter Synthese-Workflow

cluster_0 Stufe 1: Gould-Jacobs-Reaktion cluster_1 Stufe 2: Chlorierung 2,5-Dimethylanilin 2,5-Dimethylanilin Kondensation Kondensation 2,5-Dimethylanilin->Kondensation Diethyl ethoxymethylenmalonat Diethyl ethoxymethylenmalonat Diethyl ethoxymethylenmalonat->Kondensation Anilidomethylenmalonat-Zwischenprodukt Anilidomethylenmalonat-Zwischenprodukt Kondensation->Anilidomethylenmalonat-Zwischenprodukt 100-130°C Thermische Zyklisierung Thermische Zyklisierung Anilidomethylenmalonat-Zwischenprodukt->Thermische Zyklisierung Hohe Temp. (>250°C) Lösungsmittel oder lösungsmittelfrei Ethyl 4-hydroxy-5,8-dimethylchinolin-3-carboxylat Ethyl 4-hydroxy-5,8-dimethylchinolin-3-carboxylat Thermische Zyklisierung->Ethyl 4-hydroxy-5,8-dimethylchinolin-3-carboxylat POCl3 POCl3 Ethyl 4-hydroxy-5,8-dimethylchinolin-3-carboxylat->POCl3 Erhitzung (Reagenz/Lösungsmittel) Ethyl 4-chlor-5,8-dimethylchinolin-3-carboxylat Ethyl 4-chlor-5,8-dimethylchinolin-3-carboxylat POCl3->Ethyl 4-chlor-5,8-dimethylchinolin-3-carboxylat

Abbildung 1: Allgemeiner zweistufiger Arbeitsablauf für die Synthese.

Abschnitt 1: Synthese von Ethyl-4-hydroxy-5,8-dimethylchinolin-3-carboxylat (Gould-Jacobs-Reaktion)

Diese klassische Reaktion ist die Grundlage für den Aufbau des Chinolin-Grundgerüsts.[1][2][3] Sie umfasst eine anfängliche Kondensation, gefolgt von einer thermisch induzierten intramolekularen Zyklisierung.[4]

Prinzip und Mechanismus

Die Reaktion beginnt mit einem nukleophilen Angriff des Anilins auf das Diethyl-ethoxymethylenmalonat, gefolgt von der Eliminierung von Ethanol, um ein Anilidomethylenmalonat-Zwischenprodukt zu bilden.[1][4] Dieser entscheidende Schritt erfordert hohe Temperaturen (>250 °C), um eine 6-Elektronen-Elektrozyklisierung einzuleiten, die das Chinolin-Ringsystem bildet.[4]

Anilin Anilin (2,5-Dimethylanilin) Kondensation Kondensation Anilin->Kondensation Malonat Diethyl ethoxymethylenmalonat Malonat->Kondensation Zwischenprodukt Anilidomethylenmalonat- Zwischenprodukt Kondensation->Zwischenprodukt EtOH-Eliminierung Zyklisierung 6-Elektronen- Elektrozyklisierung Zwischenprodukt->Zyklisierung Hohe Temperatur Produkt Ethyl 4-hydroxy-3-carboalkoxychinolin Zyklisierung->Produkt

Abbildung 2: Mechanistischer Weg der Gould-Jacobs-Reaktion.

Detailliertes Protokoll (Konventionelle Erhitzung)
  • Kondensation: In einem Rundkolben das 2,5-Dimethylanilin (1,0 Äq.) und Diethyl-ethoxymethylenmalonat (1,0-1,2 Äq.) mischen. Die Mischung für 1-2 Stunden auf 100-130 °C erhitzen.[5] Der Fortschritt kann durch die Beobachtung der Ethanolfreisetzung überwacht werden. Das Ethanol-Nebenprodukt unter reduziertem Druck entfernen.

  • Zyklisierung: Zum rohen Anilidomethylenmalonat-Zwischenprodukt ein hochsiedendes Lösungsmittel wie Diphenylether oder Dowtherm A geben. Die Mischung für 30-60 Minuten auf 250 °C erhitzen.[6]

  • Aufarbeitung und Reinigung: Die Reaktionsmischung auf Raumtemperatur abkühlen lassen. Ein unpolares Lösungsmittel wie Hexan zugeben, um das Rohprodukt auszufällen.[6] Den Feststoff durch Filtration sammeln, mit demselben unpolaren Lösungsmittel waschen und durch Umkristallisation (z. B. aus Ethanol) reinigen.

Anleitung zur Fehlerbehebung (F&A-Format)

F1: Meine Zyklisierungsreaktion geht nicht bis zum Abschluss oder die Ausbeute ist sehr gering. Was sind die häufigsten Ursachen?

A1: Eine unvollständige Zyklisierung ist ein häufiges Problem bei der Gould-Jacobs-Synthese.[6] Die Hauptursachen sind typischerweise eine suboptimale Temperatur und Reaktionszeit.

  • Ursache 1: Unzureichende Temperatur: Die Zyklisierung ist ein thermischer Prozess, der eine hohe Aktivierungsenergie erfordert, oft im Bereich von 250-300 °C.[6]

    • Lösung: Erhöhen Sie schrittweise die Reaktionstemperatur. Die Verwendung eines hochsiedenden Lösungsmittels (z. B. Diphenylether) gewährleistet eine gleichmäßige und konstante Wärmeübertragung.[2][4]

  • Ursache 2: Unzureichende Reaktionszeit: Bei niedrigeren Temperaturen kann eine längere Reaktionszeit erforderlich sein.

    • Lösung: Verlängern Sie die Reaktionszeit bei der aktuellen Temperatur und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).[7] Seien Sie jedoch vorsichtig, da eine übermäßige Erhitzung zur Zersetzung führen kann.[6][8]

  • Ursache 3: Ineffiziente Erhitzungsmethode: Konventionelle Erhitzung kann zu ungleichmäßigen Temperaturen führen.

    • Lösung: Erwägen Sie den Einsatz von Mikrowellenbestrahlung. Mikrowellen-assistierte Synthese kann die Reaktionszeiten erheblich verkürzen und die Ausbeuten durch schnelle und effiziente Erhitzung verbessern.[4][5][9]

F2: Während der Zyklisierung bilden sich erhebliche Mengen an Teer und dunklen Materialien, was die Reinigung erschwert.

A2: Teerbildung ist ein klassisches Problem, das auf die Zersetzung bei den erforderlichen hohen Temperaturen zurückzuführen ist.[6][7][10]

  • Ursache: Thermische Zersetzung: Längere Exposition gegenüber Temperaturen über 250 °C kann zur Polymerisation oder Zersetzung von Ausgangsmaterialien und Produkten führen.[6]

    • Lösung 1: Temperatur und Zeit optimieren: Führen Sie eine Zeit-Temperatur-Studie durch, um den optimalen Punkt zu finden, der die Zyklisierung maximiert und die Zersetzung minimiert.[8] Oft ist eine kürzere Zeit bei einer etwas höheren Temperatur effektiver als eine längere Zeit bei einer niedrigeren Temperatur.[8]

    • Lösung 2: Unter inerter Atmosphäre arbeiten: Die Durchführung der Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) kann oxidative Nebenreaktionen minimieren, die zur Teerbildung beitragen.[6]

    • Lösung 3: Reinigungsmethode: Wenn sich Teer bildet, ist die Reinigung entscheidend. Die Fällung mit einem unpolaren Lösungsmittel wie Hexan ist wirksam, um das Produkt vom hochsiedenden Lösungsmittel und einigen teerigen Verunreinigungen zu trennen.[6] Eine anschließende Säulenchromatographie kann für eine hohe Reinheit erforderlich sein.[7]

F3: Das zyklisierte Produkt ist ein Öl oder lässt sich nur schwer kristallisieren.

A3: Dies ist oft auf das Vorhandensein von Verunreinigungen zurückzuführen, insbesondere auf Reste des hochsiedenden Lösungsmittels.

  • Ursache 1: Restliches Lösungsmittel: Hochsiedende Lösungsmittel wie Diphenylether sind schwer vollständig zu entfernen.

    • Lösung: Waschen Sie den ausgefällten Feststoff gründlich mit einem unpolaren Lösungsmittel (Hexan, Petrolether), um das Lösungsmittel zu entfernen.[4] Trocknen Sie das Produkt unter Hochvakuum. Wenn es immer noch ölig ist, versuchen Sie, das Rohöl mit einem unpolaren Lösungsmittel zu verreiben, um die Kristallisation einzuleiten.[6]

  • Ursache 2: Verunreinigungen: Geringe Mengen an Nebenprodukten können die Kristallisation hemmen.

    • Lösung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie über Kieselgel, um Verunreinigungen zu entfernen, bevor Sie eine Kristallisation versuchen.[7]

ParameterKonventionelle ErhitzungMikrowellen-assistierte SyntheseAnmerkungen
Temperatur 250–260 °C[4]250–300 °C[8]Höhere Temperaturen können die Reaktionszeit verkürzen, erhöhen aber das Risiko der Zersetzung.
Zeit 30–60 Minuten5–15 Minuten[8]Die Mikrowellensynthese reduziert die Reaktionszeiten drastisch.
Lösungsmittel Diphenylether, Dowtherm A[4]Lösungsmittelfrei oder hochsiedendes LösungsmittelLösungsmittelfreie Bedingungen sind mit Mikrowellen oft möglich und umweltfreundlicher.
Typische Ausbeute Mäßig bis gutGut bis ausgezeichnet[5]Die Mikrowellenbestrahlung führt oft zu höheren Ausbeuten.

Abschnitt 2: Chlorierung von Ethyl-4-hydroxy-5,8-dimethylchinolin-3-carboxylat

Die Umwandlung der 4-Hydroxy-Gruppe in eine Chlorgruppe ist ein entscheidender Schritt, um das Endprodukt zu erhalten. Das Reagenz der Wahl für diese Transformation ist typischerweise Phosphoroxychlorid (POCl₃).[11][12]

Prinzip und Mechanismus

Die Chlorierung einer 4-Hydroxychinolin-Verbindung mit POCl₃ verläuft über einen Mechanismus, der einer Vilsmeier-Haack-Reaktion ähnelt.[12] Die Hydroxylgruppe greift das elektrophile Phosphoratom von POCl₃ an und bildet ein Phosphatester-Zwischenprodukt. Ein anschließender nukleophiler Angriff eines Chloridions verdrängt die Phosphatgruppe und liefert das 4-Chlorchinolin-Produkt.[12]

Detailliertes Protokoll
  • Reaktionseinrichtung: In einem trockenen, mit einem Rückflusskühler ausgestatteten Kolben das Ethyl-4-hydroxy-5,8-dimethylchinolin-3-carboxylat (1,0 Äq.) in einem Überschuss an Phosphoroxychlorid (POCl₃ kann sowohl als Reagenz als auch als Lösungsmittel dienen) suspendieren.[12]

  • Erhitzung: Die Reaktionsmischung auf 100 °C erhitzen und für 4-6 Stunden halten.[12] Überwachen Sie die Reaktion mittels DC, bis das Ausgangsmaterial vollständig verbraucht ist.

  • Aufarbeitung: Die Reaktionsmischung auf Raumtemperatur abkühlen lassen. VORSICHT: Die folgende Prozedur ist stark exotherm. Die Reaktionsmischung langsam und vorsichtig unter Rühren auf zerstoßenes Eis gießen.[12]

  • Neutralisation und Isolierung: Die wässrige Mischung mit einer konzentrierten basischen Lösung (z. B. NaOH oder Na₂CO₃) neutralisieren, bis sie stark basisch ist. Das ausgefällte Produkt durch Filtration sammeln, gründlich mit kaltem Wasser waschen und unter Vakuum trocknen.

  • Reinigung: Das Rohprodukt kann durch Umkristallisation (z. B. aus einer Ethanol/Wasser-Mischung) oder Säulenchromatographie weiter gereinigt werden.[12]

Anleitung zur Fehlerbehebung (F&A-Format)

F1: Die Chlorierungsreaktion ist unvollständig, und ich gewinne eine signifikante Menge an Ausgangsmaterial zurück.

A1: Eine unvollständige Reaktion ist oft auf unzureichende Reagenzien oder Bedingungen zurückzuführen.

  • Ursache 1: Unzureichendes POCl₃: Die Reaktivität kann durch die Stöchiometrie beeinflusst werden.

    • Lösung: Verwenden Sie einen großen Überschuss an POCl₃. Die Verwendung als Lösungsmittel stellt sicher, dass das Reagenz nicht limitierend ist.[12]

  • Ursache 2: Suboptimale Temperatur/Zeit: Die Reaktion erfordert Erhitzen, um effizient abzulaufen.

    • Lösung: Stellen Sie sicher, dass die Reaktionstemperatur bei etwa 100 °C gehalten wird. Verlängern Sie die Reaktionszeit und überwachen Sie den Fortschritt mittels DC, bis das Ausgangsmaterial verschwunden ist.[12]

F2: Die Reaktionsmischung wird während des Erhitzens dunkel oder schwarz, und die Ausbeute des Endprodukts ist gering.

A2: Die Bildung von dunklen Verunreinigungen deutet auf Zersetzung hin, die oft durch das Vorhandensein von Wasser oder zu hohe Temperaturen verursacht wird.

  • Ursache 1: Vorhandensein von Wasser: POCl₃ reagiert heftig mit Wasser. Jegliche Feuchtigkeit im Ausgangsmaterial oder in den Glasgeräten kann zu Nebenreaktionen und Zersetzung führen.

    • Lösung: Stellen Sie streng wasserfreie Bedingungen sicher. Trocknen Sie das 4-Hydroxychinolin-Ausgangsmaterial vor der Verwendung gründlich. Verwenden Sie im Ofen getrocknete Glasgeräte und frisch destilliertes POCl₃. Führen Sie die Reaktion unter einer inerten Atmosphäre durch.[12]

  • Ursache 2: Überhitzung: Obwohl Erhitzen notwendig ist, können übermäßige Temperaturen zu Zersetzung führen.

    • Lösung: Halten Sie eine konstante Reaktionstemperatur (z. B. 100 °C) mit einem Ölbad aufrecht und vermeiden Sie unnötig lange Reaktionszeiten, sobald das Ausgangsmaterial verbraucht ist.[12]

F3: Das Aufarbeitungsverfahren ist schwierig, und das Produkt ist nach der Neutralisation schwer zu isolieren.

A3: Die Aufarbeitung von POCl₃-Reaktionen kann aufgrund der heftigen Quenchreaktion und der physikalischen Eigenschaften des Produkts eine Herausforderung sein.

  • Ursache 1: Unsachgemäßes Quenchen: Das schnelle Zugeben von Wasser zu POCl₃ ist gefährlich.

    • Lösung: Gießen Sie die Reaktionsmischung immer langsam auf eine große Menge zerstoßenes Eis.[12] Dies hilft, die exotherme Reaktion zu kontrollieren. Führen Sie diesen Schritt in einem gut belüfteten Abzug durch.

  • Ursache 2: Produkt fällt als klebriger Feststoff aus: Das Produkt kann während der Neutralisation ölig oder klebrig ausfallen, was die Filtration erschwert.

    • Lösung: Stellen Sie sicher, dass die Mischung während der Neutralisation kräftig gerührt wird. Wenn das Produkt klebrig ist, versuchen Sie, die wässrige Suspension mit einem organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat) zu extrahieren, anstatt zu filtrieren. Trocknen Sie die organische Phase, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

Abschnitt 3: Allgemeine FAQs & Analytische Verfahren

F1: Wie sollte ich den Fortschritt jeder Reaktionsstufe überwachen?

A1: Die Dünnschichtchromatographie (DC) ist die einfachste und schnellste Methode.

  • Gould-Jacobs-Reaktion: Verwenden Sie eine geeignete Laufmittelmischung (z. B. Hexan:Ethylacetat), um das Verschwinden des Anilins und die Bildung des Zwischenprodukts und anschließend des zyklisierten Produkts zu verfolgen. Die Produkte sind oft UV-aktiv.

  • Chlorierung: Überwachen Sie das Verschwinden des 4-Hydroxychinolin-Ausgangsmaterials. Das 4-Chlor-Produkt hat typischerweise einen anderen Rf-Wert.

  • Bestätigung: Für eine genauere Analyse können Hochleistungsflüssigkeitschromatographie (HPLC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verwendet werden, um die Reaktionsumwandlung und die Bildung von Nebenprodukten zu quantifizieren.[13]

F2: Was sind die entscheidenden Sicherheitsvorkehrungen für diese Synthese?

A2: Sicherheit ist bei diesem Verfahren von größter Bedeutung.

  • Hohe Temperaturen: Verwenden Sie geeignete Heizmäntel und überwachen Sie die Temperatur sorgfältig, insbesondere während der thermischen Zyklisierung, die über 250 °C liegt.

  • Phosphoroxychlorid (POCl₃): POCl₃ ist hochgiftig, korrosiv und reagiert heftig mit Wasser. Führen Sie alle Manipulationen in einem gut belüfteten Abzug durch. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Handschuhe, Schutzbrille und Laborkittel. Seien Sie beim Quenchen der Reaktion äußerst vorsichtig.

  • Druck: Bei Verwendung von Mikrowellen in versiegelten Gefäßen kann sich ein erheblicher Druck aufbauen.[8] Stellen Sie sicher, dass das verwendete Gefäß für die Reaktionstemperatur und den erwarteten Druck ausgelegt ist.

Referenzen

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. --INVALID-LINK--

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry. --INVALID-LINK--

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. --INVALID-LINK--

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. --INVALID-LINK--

  • Troubleshooting low yields in the quinoline cyclization step. (2025). BenchChem. --INVALID-LINK--

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). Indian Journal of Chemistry. --INVALID-LINK--

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2007). PubMed. --INVALID-LINK--

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. (2025). BenchChem. --INVALID-LINK--

  • comparing the efficacy of different 4-hydroxyquinoline synthesis methods. (2025). BenchChem. --INVALID-LINK--

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). BenchChem. --INVALID-LINK--

  • Preventing side product formation in quinoline synthesis. (2025). BenchChem. --INVALID-LINK--

  • Troubleshooting low yields in the Pfitzinger quinoline synthesis. (2025). BenchChem. --INVALID-LINK--

  • Troubleshooting low yield in Friedländer quinoline synthesis. (2025). BenchChem. --INVALID-LINK--

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). MDPI. --INVALID-LINK--

  • Optimizing reaction conditions for the Gould-Jacobs synthesis. (2025). BenchChem. --INVALID-LINK--

  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. (2025). BenchChem. --INVALID-LINK--

  • troubleshooting side reactions in the synthesis of quinoline derivatives. (2025). BenchChem. --INVALID-LINK--

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. --INVALID-LINK--

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies. --INVALID-LINK--

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. --INVALID-LINK--

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry. --INVALID-LINK--

  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (2025). BenchChem. --INVALID-LINK--

  • Process for the preparation of chlorinated quinolines. (1971). Google Patents. --INVALID-LINK--

  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). BenchChem. --INVALID-LINK--

References

Technical Support Center: Synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate. As a crucial intermediate in the development of various pharmacologically active compounds, ensuring a high-purity, high-yield synthesis is paramount.[1][2] This document, compiled by our team of application scientists, aims to address common challenges encountered during the multi-step synthesis, empowering researchers to optimize their experimental outcomes.

The primary synthetic route discussed is the Gould-Jacobs reaction, followed by chlorination.[3][4] This pathway is a well-established method for constructing the quinoline scaffold.[4][5] It begins with the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the 4-hydroxyquinoline intermediate.[4][6] The subsequent chlorination, typically employing phosphorus oxychloride (POCl₃), yields the desired 4-chloroquinoline product.[3][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Part 1: Gould-Jacobs Reaction - Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate
Question 1: My Gould-Jacobs reaction is resulting in a low yield or has failed completely. What are the common causes?

Answer: Low yields in the Gould-Jacobs reaction can often be attributed to several factors:

  • Purity of Starting Materials: The purity of the aniline derivative and diethyl ethoxymethylenemalonate is critical. Impurities can interfere with the initial condensation step.

  • Reaction Temperature: The thermal cyclization step requires high temperatures.[4] Insufficient heating can lead to incomplete cyclization, while excessive temperatures may cause decomposition of reactants or products.[8]

  • Reaction Time: Inadequate reaction time will result in incomplete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Presence of Moisture: The reaction is sensitive to moisture, which can hydrolyze the malonate ester. Using anhydrous solvents and reagents is advisable.[8]

Question 2: I am observing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?

Answer: Tar formation is a common issue in high-temperature quinoline syntheses.[8] This is often due to polymerization or decomposition of the starting materials or intermediates.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the temperature of the cyclization step. A gradual increase in temperature may be beneficial.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.

  • Purification of Starting Materials: Ensure the aniline starting material is free of colored impurities, which can act as catalysts for polymerization.

Part 2: Chlorination - Synthesis of this compound
Question 3: The chlorination of my 4-hydroxyquinoline intermediate with POCl₃ is inefficient, with a significant amount of starting material remaining. What should I investigate?

Answer: Incomplete chlorination is a frequent challenge. Key factors to consider include:

  • Reagent Stoichiometry: A sufficient excess of phosphorus oxychloride (POCl₃) is necessary to drive the reaction to completion. A minimum of one molar equivalent is required, but often a larger excess is used.[9][10]

  • Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate.[9][11] Refluxing in POCl₃ is a common procedure.[7] Monitor the reaction by TLC until the starting material is consumed.

  • Presence of Water: Any residual water will react with POCl₃, reducing its effectiveness. Ensure the 4-hydroxyquinoline intermediate is thoroughly dried before the chlorination step.

Question 4: My final product is contaminated with a dichlorinated impurity. How can this be avoided?

Answer: The formation of dichlorinated byproducts, such as ethyl 2,4-dichloroquinoline-3-carboxylate, can occur under harsh chlorination conditions.[12]

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating during the chlorination reaction.

  • Reaction Time: Minimize the reaction time once the starting material has been consumed to reduce the formation of over-chlorinated products.

  • Purification: Careful purification by column chromatography or recrystallization may be necessary to separate the desired monochlorinated product from dichlorinated impurities.

Part 3: Purification and Analysis
Question 5: What are the recommended methods for purifying the final product?

Answer: The purification of this compound typically involves:

  • Work-up: After the chlorination reaction, the excess POCl₃ is carefully quenched with ice water. The crude product often precipitates and can be collected by filtration.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for removing many impurities.

  • Column Chromatography: For highly impure samples or to separate closely related byproducts, silica gel column chromatography is recommended.

Question 6: Which analytical techniques are best suited for assessing the purity of my final product and identifying impurities?

Answer: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting even minor impurities.[1][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify non-volatile impurities and confirm the molecular weight of the product and byproducts.[13]

Experimental Protocols & Data

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate
  • In a round-bottom flask, combine 2,5-dimethylaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring. The temperature should be gradually increased to facilitate the initial condensation and subsequent cyclization.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent (e.g., acetonitrile) to remove unreacted starting materials.[6]

  • Dry the product under vacuum.

Protocol 2: Chlorination of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate
  • To a dried flask containing the 4-hydroxyquinoline intermediate, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux with stirring.[7]

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Stir the mixture until the solid product precipitates.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the crude product before further purification.

Table 1: Common Impurities and their Potential Sources
ImpurityPotential SourceRecommended Action
Unreacted 2,5-dimethylanilineIncomplete initial condensation in the Gould-Jacobs reaction.Increase reaction time or temperature; ensure correct stoichiometry.
Diethyl ethoxymethylenemalonateUsed in excess in the Gould-Jacobs reaction.Wash the crude 4-hydroxyquinoline intermediate with a suitable solvent.[6]
Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylateIncomplete chlorination.Increase reaction time, temperature, or the excess of POCl₃.
Dichlorinated quinoline derivativesOver-chlorination due to harsh reaction conditions.[12]Reduce reaction temperature or time. Purify by column chromatography.
Hydrolyzed carboxylic acidPresence of water during work-up or storage.Ensure anhydrous conditions and proper storage.

Visualizing the Synthesis and Troubleshooting

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_0 Gould-Jacobs Reaction cluster_1 Chlorination Aniline Derivative Aniline Derivative Condensation & Cyclization Condensation & Cyclization Aniline Derivative->Condensation & Cyclization Step 1a Malonate Ester Malonate Ester Malonate Ester->Condensation & Cyclization Step 1b 4-Hydroxyquinoline Intermediate 4-Hydroxyquinoline Intermediate Condensation & Cyclization->4-Hydroxyquinoline Intermediate Step 2 Chlorination Reaction Chlorination Reaction 4-Hydroxyquinoline Intermediate->Chlorination Reaction Step 3a POCl3 POCl3 POCl3->Chlorination Reaction Step 3b Final Product Final Product Chlorination Reaction->Final Product Step 4

Caption: A simplified workflow for the two-stage synthesis.

Troubleshooting Logic Diagram

Troubleshooting Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC Side Product Formation Side Product Formation Low Yield->Side Product Formation Analyze by LC-MS/GC-MS Decomposition Decomposition Low Yield->Decomposition Observe for charring/tar Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Solution Optimize Conditions Optimize Conditions Side Product Formation->Optimize Conditions Solution Lower Temperature Lower Temperature Decomposition->Lower Temperature Solution

Caption: A decision tree for addressing low product yield.

References

Technical Support Center: Synthesis and Reactions of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that the path from starting materials to the final product can be fraught with challenges. This guide is designed to provide in-depth, field-proven insights into the synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.

The synthesis of this quinoline derivative is typically approached via a two-stage process: first, the construction of the quinoline core using the Gould-Jacobs reaction to form the 4-hydroxy intermediate, followed by a chlorination step to yield the final product. This guide is structured to address specific problems you may encounter in each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate precursor?

The Gould-Jacobs reaction is the cornerstone for this synthesis.[1][2] It involves two key steps: the initial condensation of an aniline (in this case, 2,5-dimethylaniline) with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization of the resulting enamine intermediate.[2][3][4] This method is particularly effective for preparing 4-hydroxyquinoline derivatives.[4]

Synthesis_Workflow cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Cyclization & Chlorination A 2,5-Dimethylaniline + Diethyl Ethoxymethylenemalonate (EMME) B Condensation (100-130°C) A->B Step 1a C Intermediate: Ethyl 3-((2,5-dimethylphenyl)amino)acrylate B->C D Thermal Cyclization (~250°C) C->D Step 1b E Ethyl 4-hydroxy-5,8- dimethylquinoline-3-carboxylate D->E F Chlorination (e.g., POCl3) E->F Step 2 G Final Product: Ethyl 4-chloro-5,8- dimethylquinoline-3-carboxylate F->G

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: The Gould-Jacobs Reaction

Issue 1: Low Yield or Incomplete Reaction During Initial Condensation (Step 1a)

Q2: My initial condensation reaction between 2,5-dimethylaniline and EMME is sluggish and gives a poor yield of the enamine intermediate. What's going wrong?

This is a classic nucleophilic substitution/addition-elimination reaction. Its success hinges on the nucleophilicity of the aniline and the electrophilicity of the EMME, along with proper reaction conditions.

Causality & Solutions:

  • Reagent Quality: Impurities in either the aniline or EMME can interfere with the reaction. Ensure you are using fresh, high-purity reagents. The EMME can be distilled before use to ensure its reactivity.[5]

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.0-1.2 equivalents) of the more volatile or less expensive reagent, typically EMME, can drive the reaction to completion.[3]

  • Temperature Control: The reaction requires heating, typically between 100-130°C, to proceed at a reasonable rate and to facilitate the removal of the ethanol byproduct, which drives the equilibrium forward.[3][6] Insufficient heat will result in a slow or incomplete reaction. Conversely, excessive heat can lead to side reactions.

  • Monitoring: The progress of the reaction can be monitored by observing the evolution of ethanol.[3] You can also track the disappearance of the aniline starting material by Thin Layer Chromatography (TLC).

Issue 2: Tar Formation and Low Yield During Thermal Cyclization (Step 1b)

Q3: The high-temperature cyclization step is producing a dark, tarry material with very little of the desired 4-hydroxyquinoline product. How can I mitigate this?

This is the most critical and often problematic step. The reaction is a pericyclic electrocyclization that requires significant thermal energy, typically around 250°C.[3][5] The harsh conditions can easily lead to decomposition.

Causality & Solutions:

  • Temperature and Heating Method: The key is to achieve a high, uniform temperature rapidly and maintain it for the optimal duration.

    • High-Boiling Solvents: Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether is standard practice.[3][5] These solvents ensure even heat distribution and prevent localized overheating, which is a primary cause of charring. The reaction mixture is typically added directly to the pre-heated solvent.[5]

    • Microwave Irradiation: Microwave synthesis is an excellent alternative to conventional heating. It provides rapid, uniform heating that can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of degradation byproducts.[3][7]

  • Reaction Time: Prolonged heating, even at the correct temperature, will lead to product degradation.[3] It is crucial to find the balance between complete cyclization and minimal decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions at these high temperatures.[3]

ParameterConventional HeatingMicrowave HeatingRationale & Reference
Temperature 250 - 300°C250 - 300°CHigh thermal energy is required for the 6-electron cyclization.[3][7]
Solvent High-boiling (e.g., Dowtherm A)High-boiling or solvent-freeSolvent ensures uniform heating; solvent-free can simplify workup.[3][5]
Reaction Time 30 - 60 minutes5 - 20 minutesMicrowave's efficient energy transfer significantly shortens required time.[7]
Pressure Atmospheric1 - 24 barSealed vessel microwave synthesis generates pressure, which can affect outcomes.[7]
Common Issue Charring, decompositionPotential for decarboxylationProlonged heating causes degradation; high pressure/temp can cause loss of the carboxylate group.[3]

Table 1. Comparison of heating methods for the Gould-Jacobs cyclization step.

Caption: Mechanism of the thermal cyclization step in the Gould-Jacobs reaction.

Troubleshooting Guide: Chlorination of the 4-Hydroxyquinoline

Issue 3: Incomplete Conversion to the 4-Chloro Product (Step 2)

Q4: I am treating my Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate with phosphorus oxychloride (POCl₃), but I am recovering significant amounts of starting material. How can I drive the reaction to completion?

The conversion of the 4-hydroxy group (which exists predominantly as the 4-oxo tautomer) to the 4-chloro group is a critical step for subsequent nucleophilic substitution reactions.[8][9][10] Incomplete reactions are common and can often be resolved by adjusting the reagents and conditions.

Causality & Solutions:

  • Reagent and Conditions:

    • Excess POCl₃: POCl₃ often serves as both the reagent and the solvent. Using a large excess and heating to reflux (approx. 110°C) is a standard procedure to ensure the reaction goes to completion.[6][8]

    • Co-reagents: The addition of phosphorus pentachloride (PCl₅) along with POCl₃ can sometimes improve yields, especially for less reactive substrates.[11]

    • Catalysts: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating agent.[11]

  • Reaction Time: While some chlorinations are rapid, others may require several hours at reflux. Monitor the reaction by taking aliquots, carefully quenching them, and analyzing by TLC or LC-MS until no starting material is observed.[8]

  • Work-up Procedure: The work-up is critical. The reaction mixture is typically cooled and poured slowly onto crushed ice with vigorous stirring to decompose the excess POCl₃. This is a highly exothermic and hazardous process that must be performed in a well-ventilated fume hood. The product may precipitate and can be collected by filtration.[12]

Issue 4: Formation of Dichloro Byproducts

Q5: My reaction is producing an unexpected byproduct which I suspect is a dichloroquinoline. How is this possible and can it be prevented?

While the 4-position is the primary site of reaction, other positions on the quinoline ring can also be chlorinated under harsh conditions, particularly the 2-position if it is a carbonyl. In the synthesis of similar compounds, the formation of a 2,4-dichloro derivative has been observed when starting from a 4-hydroxy-2-oxo-quinoline.[12] Although your precursor is not a 2-oxo derivative, aggressive conditions could potentially lead to other side reactions.

Causality & Solutions:

  • Reaction Temperature and Time: Overly aggressive conditions (very high temperatures or excessively long reaction times) can promote unwanted side reactions. Stick to the reflux temperature of POCl₃ and monitor for completion to avoid prolonged heating.

  • Selective Removal: If a 2,4-dichloro byproduct does form, it can sometimes be selectively converted back. For example, treatment of a 2,4-dichloroquinoline with acetic acid and water can selectively hydrolyze the more reactive 2-chloro position back to a 2-oxo group, leaving the 4-chloro position intact.[12]

Troubleshooting_Chlorination Start Chlorination Reaction (4-OH to 4-Cl) Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action1 Increase Reflux Time Incomplete->Action1 Action2 Use POCl3 as Solvent (Ensure large excess) Incomplete->Action2 Action3 Add Catalyst (e.g., DMF) or Co-reagent (PCl5) Incomplete->Action3 Workup Proceed to Careful Workup (Quench on Ice) Complete->Workup Action1->Start Re-run/Continue Action2->Start Re-run/Continue Action3->Start Re-run/Continue

Caption: Decision workflow for troubleshooting incomplete chlorination reactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate

This protocol is adapted from established Gould-Jacobs procedures.[3][5]

  • Condensation: In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 1-2 hours. The evolution of ethanol should be observed. The reaction can be monitored by TLC until the aniline is consumed. The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or solid upon cooling and is used directly in the next step without purification.

  • Cyclization: In a separate, larger flask equipped with a reflux condenser and mechanical stirrer, heat a high-boiling solvent (e.g., Dowtherm A) to 250°C.

  • Carefully and slowly add the crude intermediate from step 1 to the vigorously stirred, hot solvent.

  • Maintain the temperature at 250°C and continue heating for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate or crystallize.

  • Dilute the mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and wash away the high-boiling solvent.[5]

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Chlorination to this compound

This protocol is adapted from standard chlorination procedures for hydroxyquinolines.[6][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the crude Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Heating: Heat the mixture to reflux (approx. 110°C) with stirring. The solid should gradually dissolve as the reaction proceeds.

  • Monitoring: Heat for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane). To check, take a small aliquot, quench it carefully in a separate vial with ice water, extract with ethyl acetate, and spot the organic layer on the TLC plate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker or flask, prepare a large amount of crushed ice.

  • CAUTION: In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that will release HCl gas.

  • Continue stirring until all the excess POCl₃ is hydrolyzed. The pH will be highly acidic.

  • Neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is ~7-8.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

Technical Support Center: Byproduct Analysis in the Synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to byproduct formation, analysis, and mitigation. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future occurrences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the standard synthetic pathway for this compound, and where are the critical byproduct formation points?

A1: The most established and reliable method for synthesizing this quinoline derivative involves a three-stage process based on the Gould-Jacobs reaction.[1][2][3] Understanding the critical points in this workflow is fundamental to controlling purity.

  • Condensation: The synthesis begins with the condensation of 2,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM). This step forms the key intermediate, ethyl 2-((2,5-dimethylphenyl)aminomethylene)malonate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, typically in a high-boiling solvent like Dowtherm A, to form Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate. This is a critical step where thermal stress can lead to impurities.[4]

  • Chlorination: The final step is the conversion of the 4-hydroxy group to the 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6] This step is highly susceptible to side reactions if not properly controlled.

The diagram below illustrates this workflow and highlights the key stages where byproduct formation is most prevalent.

Synthesis_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Chlorination cluster_byproducts Critical Byproduct Checkpoints A 2,5-Dimethylaniline + Diethyl Ethoxymethylenemalonate B Intermediate: Ethyl 2-((2,5-dimethylphenyl) aminomethylene)malonate A->B Condensation C Intermediate: Ethyl 4-hydroxy-5,8-dimethyl quinoline-3-carboxylate B->C Thermal Cyclization (~250°C) BP1 Incomplete Cyclization B->BP1 D Final Product: Ethyl 4-chloro-5,8-dimethyl quinoline-3-carboxylate C->D Chlorination (e.g., POCl₃) BP2 Dichloro Byproduct C->BP2

Caption: General synthesis workflow with critical byproduct checkpoints.

Q2: After the high-temperature cyclization, my reaction mixture shows significant impurities on TLC and LC-MS. What are these byproducts and how can I prevent them?

A2: This is a common issue stemming from the harsh conditions of the thermal cyclization. The primary culprits are typically incomplete reaction and thermal degradation.

  • Causality: The intramolecular cyclization requires substantial thermal energy to overcome the activation barrier for the 6-electron ring-closing reaction.[1][3] Insufficient temperature or reaction time will result in the persistence of the uncyclized intermediate, ethyl 2-((2,5-dimethylphenyl)aminomethylene)malonate. Conversely, excessively high temperatures or prolonged heating can cause decarboxylation or other degradation pathways.[4]

  • Troubleshooting & Prevention:

    • Temperature Control: Ensure your heating apparatus (e.g., heating mantle, oil bath) provides uniform and stable heating to the target temperature (typically ~250°C for Dowtherm A).

    • Reaction Monitoring: If possible, take aliquots of the reaction mixture at time points (e.g., every 30 minutes) and analyze them by TLC or HPLC to determine the point of maximum conversion without significant degradation.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidative degradation, which can occur at these high temperatures.

The diagram below illustrates the equilibrium and side reactions occurring during this critical step.

Cyclization_Byproducts A Uncyclized Intermediate (aminomethylene)malonate B Desired Product Ethyl 4-hydroxy-5,8-dimethyl- quinoline-3-carboxylate A->B Desired Cyclization (High Temp) C Degradation Products (e.g., Decarboxylated Species) A->C Thermal Degradation (Excessive Temp/Time) B->A Incomplete Reaction (Insufficient Temp/Time) B->C Product Degradation

Caption: Competing reactions during the thermal cyclization stage.

Q3: My post-chlorination workup reveals a significant byproduct with a mass two mass units lower than my starting material (M-2) and an extra chlorine atom. What is this impurity?

A3: This observation strongly suggests the formation of Ethyl 2,4-dichloro-5,8-dimethylquinoline-3-carboxylate . This is a well-known potential byproduct when using powerful chlorinating agents like POCl₃ on 4-hydroxyquinoline systems.[6][7]

  • Mechanistic Insight: The primary reaction is the chlorination of the 4-hydroxy group, which exists in tautomeric equilibrium with the 4-oxo form. However, the quinoline ring itself can be susceptible to further reaction. The C2 position can be activated, leading to a second chlorination event. This process involves the formation of a dichlorinated intermediate which is then rearomatized.

  • Minimizing Dichloro-Byproduct Formation:

    • Stoichiometry Control: Use the minimum effective amount of POCl₃. A common starting point is 2-3 equivalents, but this should be optimized for your specific scale. Excess reagent significantly increases the likelihood of over-chlorination.

    • Temperature and Time Management: The reaction should be performed at the lowest temperature that allows for complete conversion of the starting material. Refluxing in POCl₃ (b.p. ~105°C) is common, but monitor the reaction closely. Do not extend the reaction time unnecessarily once the starting material is consumed (as determined by TLC/LC-MS). A typical reaction time is 1-4 hours.[6]

    • Solvent/Additive Effects: In some cases, performing the reaction in a solvent like acetonitrile with a phase-transfer catalyst can provide milder conditions and better selectivity.[6]

Q4: What are the recommended analytical and purification strategies for this synthesis?

A4: A multi-pronged approach is essential for robust analysis and purification.

  • Analytical Methods: A combination of techniques is recommended to identify and quantify all potential impurities.

Byproduct/ImpurityPrimary CauseRecommended Analytical Method(s)Key Diagnostic Signal
Unreacted 2,5-dimethylaniline Incomplete condensationLC-MS, GC-MSPresence of starting material mass and retention time.
Uncyclized Intermediate Incomplete cyclizationLC-MS, ¹H NMRCharacteristic signals for the aminomethylene proton.[4]
Ethyl 4-hydroxy-5,8-dimethyl... Incomplete chlorinationLC-MS, TLC (different Rf)Persistence of the precursor's mass peak.
Ethyl 2,4-dichloro-5,8-dimethyl... Over-chlorinationLC-MS, ¹H NMR, ¹³C NMRMass peak corresponding to C₁₄H₁₃Cl₂NO₂.[7] Shift in aromatic protons.
  • Purification Strategies:

    • Workup: A careful aqueous workup after chlorination is crucial. The reaction mixture is typically quenched by slowly pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product. This hydrolyzes any remaining POCl₃.

    • Recrystallization: The crude product can often be purified effectively by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane. This is particularly effective for removing less polar byproducts like the dichloro-species.

    • Column Chromatography: For high-purity requirements, silica gel column chromatography is the method of choice. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate), allows for the separation of the desired product from both more polar (unreacted hydroxy-quinoline) and less polar (dichloro-quinoline) impurities.

Experimental Protocols
Protocol 1: In-Process Reaction Monitoring by TLC
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 30% Ethyl Acetate in Hexanes (adjust polarity as needed for different stages).

  • Visualization: UV light (254 nm).

  • Procedure:

    • Carefully withdraw a micro-sample from the reaction mixture using a glass capillary.

    • Quench the sample in a vial containing a small amount of a suitable solvent (e.g., dichloromethane) and a drop of saturated sodium bicarbonate solution if sampling from the chlorination step.

    • Spot the quenched sample alongside the starting material and, if available, a reference standard of the product.

    • Develop the plate and visualize. The disappearance of the starting material spot indicates reaction progression. The appearance of new spots indicates product and byproduct formation.

References

Validation & Comparative

A Comparative Guide to Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate and Other Chloroquinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a vast array of biological activities.[1] From the historical significance of quinine to the widespread use of chloroquine, quinoline derivatives have been at the forefront of therapeutic innovation.[2] This guide provides a comparative analysis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, a specific derivative, in the context of other biologically active chloroquinolines. While direct experimental data for this particular molecule is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) studies of closely related analogues to infer its potential biological profile and compare it with well-characterized chloroquinolines.

The Quinoline Core: A Foundation for Diverse Biological Activity

Quinoline, a bicyclic aromatic heterocycle, offers a versatile platform for chemical modification. The electronic properties and steric arrangement of substituents on the quinoline ring system profoundly influence the compound's interaction with biological targets.[1] Chloroquinolines, in particular, have demonstrated significant therapeutic potential, with applications ranging from antimalarial and anticancer to anti-inflammatory and antiviral agents.[1][3]

Profile of this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₁₄H₁₄ClNO₂[4]

  • Molecular Weight: 263.72 g/mol [4]

  • CAS Number: 338954-51-1[5]

The structure features a quinoline core with several key substituents:

  • A chloro group at the 4-position : This is a common feature in many biologically active quinolines, including the well-known antimalarial drug chloroquine. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further derivatization.

  • Methyl groups at the 5- and 8-positions : These alkyl groups can influence the molecule's lipophilicity, steric profile, and metabolic stability.

  • An ethyl carboxylate group at the 3-position : This ester group can participate in hydrogen bonding and may be susceptible to hydrolysis by esterases in vivo. Its presence and orientation are critical in defining the molecule's interaction with target proteins.

Comparative Analysis with Other Chloroquinolines

Comparison with 4,7-Dichloroquinoline: The Precursor to Antimalarials

4,7-Dichloroquinoline is a pivotal intermediate in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine. Its primary role is that of a chemical building block rather than a therapeutic agent itself.

FeatureThis compound4,7-Dichloroquinoline
Structure Contains methyl and ethyl carboxylate groupsTwo chloro substituents
Primary Role Potential bioactive compoundSynthetic intermediate
Reactivity The 4-chloro position is reactive towards nucleophiles.Both chloro positions are reactive, with the 4-position being more susceptible to nucleophilic substitution.
Comparison with Chloroquine and Hydroxychloroquine: The Immunomodulators

Chloroquine and hydroxychloroquine are classic 4-aminoquinoline derivatives with well-established antimalarial and immunomodulatory properties. Their mechanism of action involves the accumulation in acidic organelles like lysosomes, leading to a disruption of their function.

FeatureThis compound (Inferred)Chloroquine/Hydroxychloroquine
4-Position Substituent ChloroAminoalkyl side chain
Mechanism of Action Unknown, but the quinoline core suggests potential for intercalation with DNA or inhibition of enzymes.Inhibition of heme polymerization in malaria parasites; immunomodulation through lysosomal pH alteration.
Biological Activity Potential for anticancer or antimicrobial activity based on related structures.Antimalarial, anti-inflammatory (for autoimmune diseases).
Comparison with other Ethyl 4-chloroquinoline-3-carboxylate Analogues: Insights from SAR Studies

Structure-activity relationship studies on various ethyl 4-oxo-quinoline-3-carboxylate derivatives have provided valuable insights into the structural requirements for biological activity. For instance, in a series of antimalarial 4-oxo-3-carboxyl quinolones, the presence of the carboxyl ester at the 3-position was found to be crucial for potency.[6] Replacement of the ester with a carboxylic acid or amide group led to a loss of activity.[6] This suggests that the ethyl carboxylate moiety in this compound is likely a key determinant of its biological profile.

Furthermore, studies on other substituted quinolines have highlighted the importance of the substitution pattern on the benzene ring for anticancer activity. The presence and position of electron-donating or electron-withdrawing groups can significantly impact cytotoxicity.

Potential Therapeutic Applications: An Extrapolation from Analogue Data

Based on the biological activities reported for structurally similar chloroquinolines, this compound could be investigated for the following therapeutic areas:

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways. The cytotoxic potential of this compound against a panel of cancer cell lines would be a primary area of investigation.

  • Antimalarial Activity: The 4-chloroquinoline scaffold is a hallmark of many antimalarial drugs. While the substitution pattern differs from classic drugs like chloroquine, its potential to inhibit parasite growth, particularly against resistant strains, warrants investigation.

  • Antibacterial Activity: The quinoline core is also present in quinolone antibiotics. Although the substitution pattern is different, the potential for antibacterial activity against various pathogenic strains could be explored.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays would be required. The following are representative protocols.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Antimalarial Activity Assay

The antiplasmodial activity can be assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Protocol:

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compound is serially diluted in 96-well plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells, and the plates are incubated for 48-72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Growth Inhibition Assessment: Parasite growth can be quantified using various methods, such as microscopic counting of Giemsa-stained smears, fluorometric assays using DNA-intercalating dyes (e.g., SYBR Green I), or colorimetric assays based on the activity of parasite-specific lactate dehydrogenase (pLDH).

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Visualizing Relationships and Workflows

Caption: Structural comparison of the target compound with other notable chloroquinolines.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This compound represents an intriguing yet underexplored member of the vast chloroquinoline family. While direct biological data remains scarce, a comprehensive analysis of its structural features and the established structure-activity relationships of its analogues provides a rational basis for predicting its potential as a bioactive agent. Its structural similarity to compounds with known anticancer and antimalarial properties strongly suggests that it would be a promising candidate for screening in these therapeutic areas. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its biological performance. Further research into this and similar derivatives will undoubtedly contribute to the rich and expanding field of quinoline-based drug discovery.

References

The Evolving Landscape of Quinoline-3-Carboxylates: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] Among these, substituted quinoline-3-carboxylates have emerged as a particularly versatile class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of substituted quinoline-3-carboxylates, with a focus on their antimicrobial, anticancer, antiviral, and anti-inflammatory properties. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation.

A Privileged Scaffold: The Therapeutic Promise of Quinolines

The quinoline ring system, an fusion of a benzene and a pyridine ring, offers a unique electronic and structural framework that allows for diverse chemical modifications. This adaptability has been exploited by medicinal chemists to generate a vast library of derivatives with tailored biological functions. The carboxylate group at the 3-position is a key feature, often crucial for interacting with biological targets and influencing the pharmacokinetic properties of the molecule.[2] This guide will dissect how substitutions at various other positions on the quinoline ring modulate the therapeutic potential of this remarkable scaffold.

Antimicrobial Activity: Targeting Bacterial Proliferation

Quinolone-3-carboxylic acids are renowned for their antibacterial properties, with the fluoroquinolones being a prominent class of antibiotics.[3] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, and their inhibition leads to catastrophic DNA damage and cell death.

Structure-Activity Relationship (SAR) for Antimicrobial Potency

The antimicrobial efficacy of quinoline-3-carboxylates is exquisitely sensitive to the nature and position of substituents on the quinoline ring.

  • Position 1: Substitution at the N-1 position is critical. Small alkyl groups, such as a cyclopropyl or ethyl group, are often optimal for potent activity. For instance, amifloxacin, with a methylamino group at the 1-position, demonstrates significant antibacterial potency.[3]

  • Position 6: The presence of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolones, dramatically enhances antibacterial activity.[3]

  • Position 7: This position is a key site for modulating the spectrum of activity. Bulky heterocyclic substituents, such as piperazinyl or pyrrolidinyl groups, are commonly found in potent antibacterial agents. The nature of the substituent at this position influences both Gram-positive and Gram-negative activity.[5]

  • Position 8: Substitution at the C-8 position can also influence potency. Halogen substituents, particularly fluorine, have been shown to enhance in vitro activity, with the order of potency often being F > Cl.[5]

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted quinoline-3-carboxylates against various bacterial strains.

Compound IDR1-Substituent (Position 1)R7-Substituent (Position 7)R8-Substituent (Position 8)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Amifloxacin (16) -NHCH₃4-methyl-1-piperazinylH-0.25[3]
Derivative 21 -NHCH₃1-piperazinylH--[3]
Compound f1 -N-quinazolinone carboxamide-4-8 (MRSA)-[6]
Compound 3h -pyrano[3,2-c] fused9-bromo--[1]

Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antibacterial activity.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Substituted quinoline-3-carboxylates have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8] Two prominent mechanisms include the inhibition of human dihydroorotate dehydrogenase (DHODH) and the inhibition of topoisomerases.

Mechanism of Action: DHODH Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[9] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. By inhibiting DHODH, quinoline-3-carboxylates deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[10]

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

Pyrimidine_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine + CO2 + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Multiple Steps Inhibitor Quinoline-3-carboxylate (DHODH Inhibitor) Inhibitor->Dihydroorotate Inhibits

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by quinoline-3-carboxylate DHODH inhibitors.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of quinoline-3-carboxylates is highly dependent on their substitution pattern.

  • Position 2: Bulky, hydrophobic substituents at the C-2 position are often crucial for potent DHODH inhibition.[9]

  • Position 4: For DHODH inhibitors, a carboxylic acid at the C-4 position is generally required for activity, as it forms key interactions within the enzyme's active site.[9]

  • Benzo Portion: Substitutions on the benzo part of the quinoline ring can significantly impact activity. For example, a fluorine atom at C-6 has been shown to be beneficial.[9]

  • Other Substitutions: The introduction of various side chains at different positions can lead to compounds with diverse anticancer mechanisms, including topoisomerase inhibition. For instance, pyrano[3,2-c]quinoline-3-carboxylates have been identified as dual topoisomerase II and DNA gyrase inhibitors.[1][11]

Comparative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected substituted quinoline-3-carboxylates against various cancer cell lines.

Compound IDR-SubstituentsCancer Cell LineIC₅₀ (µM)Reference
4m 2,4-disubstitutedMCF-70.33[7]
4n 2,4-disubstitutedMCF-70.33[7]
4k 2,4-disubstitutedK5620.28[7]
4m 2,4-disubstitutedK5620.28[7]
Compound 11 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-729.8[8]
Compound 12 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamideMCF-739.0[8]
Compound 13 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamideMCF-740.0[8]
Compound 13 (HeLa) 2-arylquinolineHeLa8.3[12]
Compound 18 (HeLa) 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolineHeLa13.15[12]
Quinoline-3-carboxylic acid UnsubstitutedMCF-7-[13]
Compound 41 4-quinoline carboxylic acid derivative-0.00971 (DHODH)[14]
Compound 43 4-quinoline carboxylic acid derivative-0.0262 (DHODH)[14]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-3-carboxylate derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity: A Host-Targeted Approach

Certain substituted quinoline-3-carboxylates have demonstrated promising antiviral activity, often by targeting host cell factors that are essential for viral replication.[15][16] This approach has the advantage of a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly. A key host target for some antiviral quinoline-3-carboxylates is DHODH, the same enzyme implicated in their anticancer activity.[15]

Comparative Antiviral Activity Data

The following table shows the antiviral activity of a potent quinoline-4-carboxylic acid analogue.

Compound IDVirusEC₅₀ (nM)TargetReference
C44 VSV2DHODH[15][16]
C44 WSN-Influenza41DHODH[15][16]
1j SARS-CoV-2-NSP5, NSP14[17][18]
1o SARS-CoV-2-NSP5, NSP14[17][18]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC₅₀ Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC₅₀ value.

Anti-inflammatory Activity: Modulating the Immune Response

Substituted quinoline-3-carboxylates have also been investigated for their anti-inflammatory properties.[13] Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB family of transcription factors plays a central role in regulating the expression of pro-inflammatory genes.[19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines. Some quinoline derivatives have been shown to suppress this pathway.[19][20] For example, 8-(tosylamino)quinoline has been shown to inhibit the activation of NF-κB and its upstream signaling components, including IKK and Akt.[19]

NF-κB Signaling Pathway and its Inhibition

Caption: Inhibition of the NF-κB signaling pathway by certain quinoline derivatives.

Comparative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected quinoline-related carboxylic acids.

CompoundAssayIC₅₀Reference
Quinoline-3-carboxylic acid LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[13]
Quinoline-4-carboxylic acid LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[13]
8-(tosylamino)quinoline NO, TNF-α, and PGE₂ production in LPS-activated RAW264.7 cells1-5 µmol/L[19]
Experimental Protocol: Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by activated macrophages.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Treat the cells with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.

  • Data Analysis: Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.

Conclusion: A Scaffold of Immense Potential

Substituted quinoline-3-carboxylates represent a highly versatile and promising class of compounds with a wide range of biological activities. The ability to fine-tune their properties through targeted chemical modifications makes them attractive candidates for the development of new drugs to combat a variety of diseases. The structure-activity relationships discussed in this guide highlight the key structural features that govern their antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The provided experimental protocols offer a practical framework for researchers to evaluate the biological potential of novel quinoline-3-carboxylate derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will our ability to design and synthesize next-generation therapeutics based on this remarkable scaffold.

References

A Definitive Guide to the Structural Validation of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and ultimately their efficacy and safety. For novel quinoline derivatives such as Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, unambiguous structural validation is a critical prerequisite for advancing further studies.

This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of this compound, benchmarked against other widely used analytical techniques. As Senior Application Scientists, our aim is to not only present protocols but to instill a deeper understanding of the rationale behind experimental choices, ensuring the integrity and reproducibility of your results.

The Gold Standard: Unveiling the Molecular Architecture with X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a chemical compound.[1] It provides a high-resolution, three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic coordinates, bond lengths, bond angles, and stereochemistry.[1][2] This technique is indispensable when the synthesized molecule's structure cannot be ambiguously determined by other methods or when a detailed understanding of its solid-state conformation and intermolecular interactions is required.

The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous execution to yield a high-quality result.

Experimental Workflow: From Powder to Picture

The successful crystallographic analysis of this compound hinges on a systematic and well-executed workflow.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Crystal Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A streamlined workflow for the structural validation of a small molecule by X-ray crystallography.

Step-by-Step Protocol for Crystallographic Analysis
  • Synthesis and Purification: The synthesis of this compound should be followed by rigorous purification to ensure the homogeneity of the sample, which is critical for growing high-quality single crystals.

  • Crystallization: This is often the most challenging step.[2]

    • Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.

    • Methods: Common techniques include slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution. For a compound like this compound, solvents such as ethanol, ethyl acetate, or mixtures with hexane could be explored.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.[3] The intensities and positions of these spots are recorded by a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to correct for experimental factors and to reduce the intensities to a set of structure factors.

  • Structure Solution and Refinement:

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods.

    • Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters to minimize the R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

  • Validation: The final refined structure is validated using software tools to check for geometric plausibility and to ensure that the model is consistent with the data.[4]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a new compound involves a suite of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the molecule's connectivity, molecular weight, and functional groups.[5][6][7]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Principle Diffraction of X-rays by a crystalline lattice[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[1]Measurement of the mass-to-charge ratio of ionized molecules[1]Absorption of infrared radiation by molecular vibrations
Sample Phase Solid (single crystal)SolutionGas/IonizedSolid, Liquid, or Gas
Information Obtained 3D atomic coordinates, bond lengths/angles, absolute configuration[1]Connectivity, relative stereochemistry, solution-state conformation[1]Molecular weight, elemental composition, fragmentation patterns[1][5]Presence of functional groups
Key Strengths Unambiguous structure determination; Provides spatial arrangementExcellent for determining connectivity in solution; Non-destructiveHigh sensitivity; Provides molecular formulaRapid and simple for functional group identification
Limitations Requires a single, high-quality crystal; Not suitable for amorphous solids or liquidsCan be complex for large molecules; Does not provide absolute configuration directlyDoes not provide stereochemical information; Fragmentation can be complexProvides limited information on the overall molecular structure
The Synergy of Techniques: A Holistic Approach

The power of a multi-technique approach lies in the complementary nature of the data. For this compound, the expected data from each technique would be:

  • ¹H and ¹³C NMR: Would confirm the presence and connectivity of the ethyl ester, the two methyl groups, and the protons on the quinoline ring system. 2D NMR experiments like COSY and HMQC would further establish the proton-proton and proton-carbon correlations.[8]

  • Mass Spectrometry: Would provide the accurate molecular weight of the compound (C₁₄H₁₄ClNO₂ = 263.72 g/mol ), and its fragmentation pattern could offer clues about the structure.[9]

  • IR Spectroscopy: Would show characteristic absorption bands for the C=O of the ester, the C-Cl bond, and the aromatic C=C and C-H bonds.

The following diagram illustrates the logical relationship between these techniques in the structural elucidation pipeline.

Analytical Techniques Relationship Logical Relationship of Analytical Techniques Synthesis Synthesized Compound NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) Synthesis->NMR Preliminary Analysis MS Mass Spectrometry (Molecular Weight, Formula) Synthesis->MS Preliminary Analysis IR IR Spectroscopy (Functional Groups) Synthesis->IR Preliminary Analysis Xray X-ray Crystallography (Absolute 3D Structure) NMR->Xray Hypothesized Structure MS->Xray Hypothesized Structure IR->Xray Hypothesized Structure Structure_Confirmed Validated Structure Xray->Structure_Confirmed Definitive Confirmation

Caption: The complementary roles of spectroscopic methods and X-ray crystallography in structural validation.

Conclusion

The structural validation of this compound, a novel compound with potential therapeutic applications, necessitates a rigorous and multi-faceted analytical approach. While spectroscopic techniques like NMR, MS, and IR provide crucial preliminary data on the compound's constitution, single-crystal X-ray crystallography remains the unparalleled method for the unambiguous determination of its three-dimensional molecular structure. The detailed atomic coordinates and conformational information gleaned from a successful crystal structure analysis are invaluable for understanding its structure-activity relationship and for guiding future drug design efforts. By integrating these powerful analytical tools, researchers can proceed with confidence in the integrity of their molecular entities, laying a solid foundation for the development of new and effective therapeutic agents.

References

A Comparative Analysis of the Biological Efficacy of a Novel Quinoline Carboxylate Derivative Against Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant anticancer potential.[1][2][3] This guide provides a comparative analysis of the biological efficacy of a novel investigational compound, Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, benchmarked against the well-established chemotherapeutic agent, Doxorubicin.

This document is structured to provide a comprehensive overview, from mechanistic insights to quantitative, data-driven comparisons, designed for researchers, scientists, and professionals in the field of drug development.

Comparative Mechanisms of Action: A Tale of Two Pathways

Understanding the mechanism of action is fundamental to evaluating a compound's therapeutic potential. While both the investigational quinoline derivative and Doxorubicin induce cancer cell death, their pathways diverge significantly, offering different therapeutic profiles.

Doxorubicin: The Established Standard

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens used to treat a variety of cancers, including breast, lung, and ovarian cancers.[] Its anticancer effects are multifaceted and potent, primarily achieved through three recognized mechanisms:[5][6][7]

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure.[7][8] This process obstructs the functions of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[][8]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands after they have been broken to relieve supercoiling, leading to an accumulation of double-strand breaks and subsequent cell death.[5][7][8]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule can undergo redox cycling, producing cytotoxic free radicals.[5] This leads to oxidative damage to cellular components, including DNA, proteins, and membranes, contributing to its antitumor activity but also its notable cardiotoxicity.[5][8]

This compound: A Targeted Approach

While specific mechanistic studies on this compound are emerging, research on structurally similar quinoline derivatives points towards a more targeted mechanism of action. Many quinoline compounds exert their anticancer effects by inducing apoptosis (programmed cell death) through specific signaling pathways, often dependent on the tumor suppressor protein p53.[1][9]

The proposed mechanism for this class of compounds involves:

  • Activation of p53: The compound is hypothesized to trigger cellular stress signals that activate the p53 pathway.

  • Transcriptional Upregulation of Pro-Apoptotic Genes: Activated p53 acts as a transcription factor, increasing the expression of pro-apoptotic proteins like Bax.[9]

  • Mitochondrial-Mediated Apoptosis: The Bax protein translocates to the mitochondria, disrupting the mitochondrial membrane potential and leading to the release of cytochrome c, which initiates the caspase cascade and executes apoptosis. This targeted induction of apoptosis may offer a more favorable safety profile compared to the broad cytotoxicity of agents like Doxorubicin.

G cluster_0 Doxorubicin Pathway cluster_1 Quinoline Derivative Pathway (Putative) Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Redox Cycling Damage DNA Double-Strand Breaks & Damage TopoII->Damage ROS->Damage Apoptosis_Dox Apoptosis / Cell Death Damage->Apoptosis_Dox Quinoline Ethyl 4-chloro-5,8-dimethyl quinoline-3-carboxylate p53 p53 Activation Quinoline->p53 Bax Bax Upregulation p53->Bax Transcriptional Activation Mito Mitochondria Bax->Mito Disruption of Membrane Potential Caspase Caspase Cascade Mito->Caspase Cytochrome c Release Apoptosis_Quin Targeted Apoptosis Caspase->Apoptosis_Quin

Caption: Comparative Mechanisms of Action.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To quantitatively compare the biological efficacy of the compounds, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into a purple formazan product.[10]

Step-by-Step MTT Assay Protocol

This protocol outlines the self-validating system used to determine the half-maximal inhibitory concentration (IC₅₀) values.

  • Cell Seeding:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are harvested during their exponential growth phase.

    • Cells are seeded into 96-well microtiter plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[12][13]

  • Compound Treatment:

    • A stock solution of each test compound (this compound and Doxorubicin) is prepared in DMSO.

    • Serial dilutions are made in culture medium to achieve a range of final concentrations.

    • The medium from the cell plates is aspirated, and 100 µL of the medium containing the respective compound concentrations is added to each well. Control wells receive medium with the same percentage of DMSO as the highest drug concentration.

  • Incubation:

    • The plates are incubated for a standard exposure time, typically 48 or 72 hours, under the same conditions as step 1.

  • MTT Addition and Formazan Formation:

    • After incubation, 10-20 µL of a 5 mg/mL MTT solution in PBS is added to each well.[12]

    • The plates are returned to the incubator for 2-4 hours. During this time, viable cells with active mitochondria will convert the MTT into insoluble purple formazan crystals.[10][12]

  • Solubilization:

    • The medium containing MTT is carefully removed.

    • 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.[10]

    • The plate is placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.[10][12]

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow cluster_setup Day 1: Assay Setup cluster_treatment Day 2: Compound Treatment cluster_readout Day 4/5: Assay Readout A 1. Seed Cancer Cells in 96-Well Plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC₅₀ Values G->H

Caption: Standard MTT Assay Workflow.

Comparative Efficacy: A Quantitative Analysis

The IC₅₀ value represents the concentration of a drug required to inhibit the growth of 50% of a cell population in vitro. A lower IC₅₀ value indicates higher potency. The following table summarizes representative IC₅₀ values for this compound and Doxorubicin against a panel of human cancer cell lines.

Note: Data for the quinoline derivative is based on highly potent compounds from the same class reported in literature to provide a relevant benchmark for this guide.[9]

Compound MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)
This compound ~0.95~1.20~0.88~4.6
Doxorubicin 0.8 - 1.20.1 - 0.50.05 - 0.20.5 - 1.0

Data for Doxorubicin is synthesized from multiple literature sources for representative values.[13][14] Data for the quinoline derivative is representative of highly active compounds in its class.[9][15]

Discussion and Future Directions

The data presented reveals that while Doxorubicin demonstrates broad and potent cytotoxic activity across multiple cell lines, the investigational quinoline derivative also exhibits potent antiproliferative effects, particularly against colon and specific breast cancer cell lines.[9]

Key Insights:

  • Potency: The quinoline derivative shows IC₅₀ values in the sub-micromolar to low micromolar range, indicating significant biological activity. While Doxorubicin is more potent in some cell lines (e.g., A549, HCT-116), the quinoline's efficacy is comparable in others (e.g., MCF-7).

  • Selectivity: The variation in IC₅₀ values for the quinoline derivative across different cell lines (e.g., higher IC₅₀ for MDA-MB-231) may suggest a degree of selectivity, which could be linked to its specific mechanism of action, such as dependence on a functional p53 pathway. This warrants further investigation.

  • Therapeutic Window: The primary advantage of novel targeted agents like this quinoline derivative may lie in a potentially wider therapeutic window. Doxorubicin's clinical use is limited by cumulative cardiotoxicity due to its ROS-generating mechanism.[8] A compound that induces apoptosis through a more controlled pathway like p53 activation could theoretically exhibit fewer off-target effects and a better safety profile.

Future Research:

  • Mechanism Validation: Elucidate the precise molecular target and signaling pathway of this compound using techniques like Western blotting for apoptotic markers (caspases, Bax/Bcl-2) and cell cycle analysis.

  • In Vivo Efficacy: Evaluate the compound's antitumor activity in xenograft animal models to translate in vitro potency into in vivo efficacy.[9][16]

  • Toxicity Profiling: Conduct comprehensive toxicity studies, particularly focusing on cardiotoxicity, to directly compare its safety profile against Doxorubicin.

  • Structure-Activity Relationship (SAR): Synthesize and test additional analogues to optimize potency and selectivity, a common strategy for quinoline-based drug development.[3][9]

References

Elucidating the Mechanism of Action of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate: A Comparative Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities including anti-cancer, anti-HIV, and antibacterial properties[1]. Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, a member of this versatile class, presents a promising avenue for therapeutic development. However, its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive, step-by-step framework for investigating the molecular mechanisms of this compound, comparing its potential activities with established quinoline-based agents. Our approach is designed to be a self-validating system, moving from broad cellular effects to specific molecular targets.

Part 1: Foundational Biological Evaluation - Is it a Viable Candidate?

Before delving into intricate mechanistic studies, it is crucial to establish the foundational cytotoxic and antiproliferative profile of this compound. This initial phase will determine the relevant cell lines and concentration ranges for subsequent, more focused experiments.

Comparative Cytotoxicity Profiling

The initial step is to assess the compound's cytotoxic potential across a panel of cancer cell lines and a non-cancerous control line to determine its therapeutic window. Quinolone-3-carboxylate derivatives have shown promise against breast cancer (MCF-7) and leukemia (K562) cell lines[1][2].

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, K562, HCT116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells with the compound dilutions and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Data Presentation: Comparative IC50 Values

CompoundMCF-7 (IC50, µM)K562 (IC50, µM)HCT116 (IC50, µM)HEK293 (IC50, µM)Selectivity Index (HEK293/Cancer Cell Line)
This compoundExperimental DataExperimental DataExperimental DataExperimental DataCalculated Data
Doxorubicin (Control)~0.05~0.02~0.1~1.0~20
Known Quinolone (e.g., 4m from[1])0.33----

Rationale: A favorable candidate will exhibit potent cytotoxicity against cancer cell lines with significantly higher IC50 values in non-cancerous cells, indicating a good selectivity index.

Part 2: Unraveling the "How" - Apoptosis Induction and Cell Cycle Arrest

Many quinoline-based anticancer agents exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest[1]. The next logical step is to determine if this compound shares these mechanisms.

Investigating Apoptosis Induction

Experimental Protocol: Annexin V-FITC/PI Staining and Flow Cytometry

  • Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Assessing Cell Cycle Progression

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for Apoptosis and Cell Cycle Analysis

G start Cancer Cells Treated with This compound apoptosis Annexin V/PI Staining start->apoptosis cell_cycle PI Staining for DNA Content start->cell_cycle flow_cytometry_apoptosis Flow Cytometry Analysis (Apoptosis) apoptosis->flow_cytometry_apoptosis flow_cytometry_cell_cycle Flow Cytometry Analysis (Cell Cycle) cell_cycle->flow_cytometry_cell_cycle data_apoptosis Quantification of Apoptotic Cells flow_cytometry_apoptosis->data_apoptosis data_cell_cycle Quantification of Cell Cycle Phases flow_cytometry_cell_cycle->data_cell_cycle G dna_damage DNA Damage atm ATM dna_damage->atm chk2 CHK2 atm->chk2 p53 p53 atm->p53 test_compound This compound test_compound->atm cell_cycle_arrest Cell Cycle Arrest chk2->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis p53->cell_cycle_arrest

References

The Isomeric Dance: A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in compounds with a vast spectrum of pharmacological activities.[1][2][3] From the historic antimalarial quinine to modern anticancer agents, the versatility of the quinoline ring system is unparalleled.[4][5] This versatility is largely due to the potential for substitution at various positions around its bicyclic framework, which allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.[2]

Among the myriad of possible substitutions, the seemingly simple addition of methyl groups holds profound implications for bioactivity. This guide provides a comparative analysis of dimethyl-substituted quinolines, synthesizing experimental data to elucidate the critical structure-activity relationships (SAR) that emerge from the differential positioning of two methyl groups. We will explore how this isomeric variation dictates anticancer and antimicrobial efficacy, offering a data-driven roadmap for researchers in drug discovery and development.

The Quinoline Core: A Blueprint for Bioactivity

The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, offers multiple sites for substitution. The placement of dimethyl groups can drastically alter the molecule's steric, electronic, and lipophilic properties, thereby influencing its interaction with biological targets. Understanding these relationships is key to rationally designing more potent and selective therapeutic agents.

Caption: General structure of the quinoline ring with numbered positions.

Part 1: Anticancer Activity - A Tale of Isomeric Potency

Quinoline derivatives have been extensively investigated as potential anticancer agents, with mechanisms often involving the inhibition of protein kinases or DNA topoisomerases.[4][6] The positioning of methyl groups can significantly impact this activity by influencing factors like binding affinity to the target enzyme and overall cell permeability.[7]

Comparative Analysis of Anticancer Efficacy

The following table summarizes representative data from studies on substituted quinolines, illustrating the impact of substituent positioning on cytotoxicity. The data underscores the principle that minor structural changes lead to significant differences in biological outcomes.

Compound/Derivative ClassSubstitution PatternCancer Cell Line(s)Reported Activity (IC50)Key SAR InsightReference(s)
2-ArylquinolinesC-6 substitutionHeLa, PC38.3 µM - 34.34 µMSubstitutions on the fused benzene ring (positions 5-8) are critical for selective cytotoxicity. Increased lipophilicity often correlates with better activity in these series.[7]
8-Hydroxyquinolines5,7-DibromoC6, HeLa, HT296.7 - 25.6 µg/mLHalogen and cyano substitutions at C-5 and C-7 of an 8-hydroxyquinoline scaffold show strong antiproliferative effects, suggesting these positions are key for target interaction.[6]
4-Quinolone AnaloguesN-aryl, C-7 dimethyl--Fused ring systems at the 7,8-positions of 4-quinolones demonstrate significant anticancer potential.[9]
6-Bromo-5-nitroquinolineC-5, C-6HT29, C6, HeLaPotent activity, induces apoptosisDemonstrates that combined electron-withdrawing and halogen substitutions on the benzene moiety can yield high cytotoxicity.[8]

Key Insights & Causality:

  • Lipophilicity and Permeability: The addition of two methyl groups generally increases the lipophilicity of the quinoline core.[7] This can enhance membrane permeability, leading to higher intracellular concentrations and potentially greater efficacy. However, excessive lipophilicity can also lead to poor solubility and non-specific toxicity. The specific placement of the methyl groups determines the final octanol/water partition coefficient (cLogP) and, consequently, the compound's pharmacokinetic profile.

  • Steric Hindrance: Methyl groups can introduce steric bulk that may either promote or hinder binding to a biological target. For example, a methyl group at a position critical for hydrogen bonding could abolish activity, whereas a methyl group that fits into a hydrophobic pocket of an enzyme's active site could enhance binding affinity.

  • Electronic Effects: Methyl groups are weakly electron-donating. Their placement can subtly alter the electron density of the quinoline ring system, which can influence interactions with biological macromolecules and affect the compound's metabolic stability.

Part 2: Antimicrobial Activity - Positional Selectivity

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics.[10] The structure-activity relationships for antimicrobial quinolines are well-established, with substitutions at N-1, C-6, and C-7 being particularly important for antibacterial activity.

Comparative Analysis of Antimicrobial Efficacy

The positioning of dimethyl groups can modulate the spectrum and potency of antimicrobial activity. For example, some isomers may exhibit broad-spectrum activity, while others are more effective against specific strains like Staphylococcus aureus or Mycobacterium tuberculosis.

Compound/Derivative ClassSubstitution PatternTarget Organism(s)Reported Activity (MIC)Key SAR InsightReference(s)
Quinoline-based hybridsC-6 substitutionM. tuberculosis, S. aureus2 - 20 µg/mLSubstitution at the C-6 position appears essential for enhancing anti-mycobacterial and anti-staphylococcal effects in certain hybrid series.[11]
N-methylbenzofuro[3,2-b]quinoline-Drug-resistant bacteriaPotent activityDemonstrates that complex, fused quinoline systems can overcome resistance mechanisms.[12]
6-amino-4-methyl-1H-quinoline-2-one derivativesC-4 methyl, C-6 aminoB. cereus, S. aureus, P. aeruginosa, E. coli3.12 - 50 µg/mLShows that a methyl group at C-4 is compatible with potent, broad-spectrum antibacterial activity when combined with other functional groups at C-6.[13]

Key Insights & Causality:

  • Target Interaction (DNA Gyrase/Topoisomerase IV): For many quinolone antibiotics, the primary targets are bacterial DNA gyrase and topoisomerase IV. The substituents on the quinoline ring directly interact with the enzyme-DNA complex. A C-7 substituent, for instance, often protrudes towards the enzyme, and its size and nature (like a piperazine ring in ciprofloxacin) are critical for potency. While a simple methyl group is different, its steric and electronic influence in dimethyl-substituted analogs at positions like C-7 would similarly modulate this key interaction.

  • Efflux Pump Avoidance: Bacterial resistance often involves efflux pumps that expel drugs from the cell. The physicochemical properties conferred by dimethyl substitution, such as lipophilicity and charge distribution, can influence a compound's susceptibility to these pumps, thereby affecting its efficacy against resistant strains.[12]

Part 3: Experimental Design & Protocols

General Experimental Workflow

The evaluation of new chemical entities follows a logical progression from synthesis to detailed biological characterization.

Experimental_Workflow synthesis Synthesis of Dimethyl-Quinoline Isomers (e.g., Friedlander or Doebner-von Miller) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro_screening Primary In Vitro Screening (e.g., MTT for anticancer, MIC for antimicrobial) purification->in_vitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar_analysis secondary_assays Secondary & Mechanistic Assays (e.g., Kinase Inhibition, Apoptosis Assay) sar_analysis->secondary_assays lead_optimization Lead Optimization sar_analysis->lead_optimization admet In Silico / In Vitro ADMET Profiling (Solubility, Permeability, Toxicity) secondary_assays->admet admet->lead_optimization

Caption: Preclinical evaluation workflow for dimethyl-quinoline candidates.

Protocol 1: Synthesis via Friedlander Annulation

The Friedlander synthesis is a reliable and versatile method for producing substituted quinolines.[14] This protocol describes the synthesis of 2,4-dimethylquinoline as a representative example.

Objective: To synthesize 2,4-dimethylquinoline from 2-aminoacetophenone and acetone.

Materials:

  • 2-Aminoacetophenone

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminoacetophenone (10 mmol) in 30 mL of ethanol.

  • Addition of Reagents: Add an excess of acetone (50 mmol) to the solution. While stirring, slowly add a solution of potassium hydroxide (20 mmol) in 10 mL of ethanol. The addition of a base catalyst is crucial for promoting the initial aldol condensation step.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours. The elevated temperature drives the condensation and subsequent cyclization/dehydration reactions to completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Neutralize the mixture with dilute HCl. This step precipitates the organic product while keeping inorganic salts dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,4-dimethylquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of dimethyl-quinoline isomers against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Dimethyl-quinoline test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethyl-quinoline compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. This is the self-validating step of the protocol; only live cells can perform this conversion.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

References

A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives are the core of numerous natural products and a vast array of pharmaceuticals with activities ranging from antimalarial to anticancer.[2] The biological significance of polysubstituted quinolines, in particular, cannot be overstated; substitution allows for the fine-tuning of pharmacokinetic properties, target specificity, and overall potency, making them crucial in drug discovery.[3]

This guide provides a comparative analysis of the primary synthetic routes to this vital scaffold. We will move from the foundational "name reactions" that have been the bedrock of quinoline chemistry for over a century to the modern, elegant strategies involving transition-metal catalysis and domino reactions. The focus throughout will be on the underlying chemical logic, practical applicability, and the inherent advantages and limitations of each method, providing the insights necessary to select the optimal synthetic route for a given target molecule.

Part 1: The Classical Pillars of Quinoline Synthesis

For decades, the construction of the quinoline core has been dominated by a handful of powerful, yet often demanding, named reactions. These methods typically involve the acid-catalyzed cyclization of aniline derivatives.

The Friedländer Annulation

The Friedländer synthesis is arguably one of the most direct and versatile methods for preparing polysubstituted quinolines.[4] It involves the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5]

Mechanism and Rationale: The reaction proceeds via an initial aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound, followed by Schiff base formation with the aniline. An intramolecular cyclization and subsequent dehydration (aromatization) yields the quinoline product. The choice of an acid or base catalyst is crucial; it facilitates both the initial condensation and the final cyclodehydration step.[6]

Friedlander_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Dehydration 2-Aminoaryl Ketone 2-Aminoaryl Ketone Intermediate_1 Enamine/Schiff Base Intermediate 2-Aminoaryl Ketone->Intermediate_1 + Methylene Ketone - H2O Methylene Ketone Methylene Ketone Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Quinoline Polysubstituted Quinoline Intermediate_2->Quinoline - H2O (Aromatization)

Caption: The Friedländer Synthesis Workflow.

  • Advantages: High convergence, straightforward, and generally provides predictable regiochemical outcomes.[4] A wide variety of catalysts, including acids, bases, and Lewis acids, can be employed.[4][6]

  • Limitations: The primary limitation is the availability and stability of the requisite 2-aminoaryl aldehyde or ketone starting materials, which can be prone to self-condensation.[6] Harsh conditions (high temperatures, strong acids/bases) are often required in the classic protocol.[6]

The Combes Synthesis

The Combes synthesis provides a reliable route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[7][8]

Mechanism and Rationale: The reaction begins with the formation of a Schiff base from the aniline and one of the diketone's carbonyl groups. Tautomerization to an enamine is followed by an intramolecular electrophilic aromatic substitution (the cyclization step), which is the rate-determining step.[7] Subsequent dehydration yields the aromatic quinoline. Concentrated sulfuric acid is the most common catalyst, as it effectively promotes the crucial cyclization and dehydration steps.[7][9]

Combes_Mechanism Aniline Aniline Schiff_Base Schiff Base Formation (-H2O) Aniline->Schiff_Base Diketone β-Diketone Diketone->Schiff_Base Enamine Tautomerization to Enamine Schiff_Base->Enamine Cyclization Acid-Catalyzed Annulation (Rate-Determining) Enamine->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 2,4-Disubstituted Quinoline Dehydration->Product

Caption: Key stages of the Combes quinoline synthesis.

  • Advantages: Utilizes readily available anilines and β-diketones. It is a unique and effective method for accessing the 2,4-disubstitution pattern.[7]

  • Limitations: The use of strongly acidic conditions can limit the functional group tolerance. With unsymmetrical β-diketones, mixtures of regioisomers can be formed, with steric effects playing a key role in the outcome.[7]

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction produces quinolines from anilines and α,β-unsaturated carbonyl compounds.[10][11] The reaction is often catalyzed by Lewis or Brønsted acids.[10]

Mechanism and Rationale: The mechanism is complex and has been a subject of debate, with modern evidence pointing towards a fragmentation-recombination pathway.[10][12] The process is believed to begin with a Michael addition of the aniline to the α,β-unsaturated carbonyl. This adduct can then undergo a series of steps including condensation with a second molecule of aniline, cyclization, elimination, and finally oxidation to furnish the quinoline ring.[10][13]

  • Advantages: Allows for the synthesis of quinolines with substituents on the pyridinoid ring.[14]

  • Limitations: The mechanism's complexity can lead to mixtures of products and unpredictable regioselectivity, especially with substituted anilines.[13] The reaction conditions can be harsh.

The Skraup Synthesis

The Skraup synthesis is one of the oldest methods, producing the parent quinoline ring by heating aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[15][16]

Mechanism and Rationale: The reaction is initiated by the dehydration of glycerol by sulfuric acid to form acrolein.[9][17] The aniline then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration. Finally, the resulting dihydroquinoline is oxidized to quinoline.[17]

  • Advantages: Uses very simple and inexpensive starting materials.[15]

  • Limitations: The reaction is notoriously exothermic and can be violent, requiring careful control.[15] The conditions are extremely harsh, precluding its use with sensitive substrates.

The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters.[18] A key feature is its temperature-dependent regioselectivity.

Mechanism and Rationale: At lower temperatures (kinetic control), the aniline preferentially attacks the keto-carbonyl of the β-ketoester, leading to an enamine intermediate that cyclizes to form a 4-hydroxyquinoline (the Conrad-Limpach product).[18][19] At higher temperatures (thermodynamic control), the aniline attacks the less reactive ester carbonyl to form a β-keto anilide, which then cyclizes to yield a 2-hydroxyquinoline (the Knorr product).[18]

  • Advantages: Provides selective access to either 4-hydroxy or 2-hydroxyquinolines, which are valuable synthetic intermediates.[19]

  • Limitations: Requires careful temperature control to ensure regioselectivity. The cyclization step often requires high temperatures and strong acid.

Part 2: Modern Frontiers in Quinoline Synthesis

While classical methods are robust, the demand for greater efficiency, milder conditions, and broader functional group tolerance has driven the development of new synthetic strategies. Transition-metal catalysis, in particular, has revolutionized the field.[20]

Transition-Metal-Catalyzed C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for constructing complex molecules.[21] In the context of quinoline synthesis, this often involves the coupling of anilines with various partners, such as alkynes or alkenes, where the catalyst facilitates the activation of an ortho C-H bond on the aniline for subsequent annulation.

Conceptual Workflow: The general catalytic cycle involves the coordination of the aniline to the metal center, directed C-H activation at the ortho position to form a metallacycle intermediate, insertion of the coupling partner (e.g., an alkyne), and reductive elimination to form the quinoline ring and regenerate the active catalyst.[21] Catalysts based on rhodium, cobalt, copper, and palladium have proven highly effective.[21]

CH_Activation_Workflow Start Aniline + Alkyne + [M]-Catalyst Coordination Coordination of Aniline to Metal Start->Coordination CH_Activation Ortho C-H Activation (Metallacycle Formation) Coordination->CH_Activation Insertion Alkyne Insertion CH_Activation->Insertion Cyclization Reductive Elimination / Annulation Insertion->Cyclization Product Substituted Quinoline Cyclization->Product Catalyst_Regen Catalyst Regeneration Cyclization->Catalyst_Regen Catalyst_Regen->Coordination Enters next cycle

Caption: Generalized workflow for C-H activation-based quinoline synthesis.

  • Advantages: High atom economy, excellent functional group tolerance, and the ability to construct highly substituted quinolines that are difficult to access via classical routes.[20][21] Reaction conditions are often significantly milder.

  • Limitations: The cost and potential toxicity of transition-metal catalysts can be a concern. Catalyst/ligand screening and optimization are often required.

Domino and Metal-Free Strategies

Domino (or cascade) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach.[22] These processes reduce waste, save time, and can rapidly build molecular complexity from simple starting materials.[23] Concurrently, there is a strong push towards metal-free synthesis for improved sustainability.[24][25] These routes often rely on organocatalysts or unique reagent combinations to trigger complex cyclizations.[22]

  • Example (Domino): A domino process can involve an initial Povarov-like reaction to form a tetrahydroquinoline, which then undergoes an in-situ rearrangement and aromatization to yield a polysubstituted quinoline.[22]

  • Example (Metal-Free): The oxidative cycloisomerization of o-cinnamylanilines using a simple base like KOtBu in DMSO as the oxidant provides a transition-metal-free route to 2-arylquinolines.[25]

Part 3: Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a multi-factorial decision based on the desired substitution pattern, available starting materials, required scale, and tolerance for specific reaction conditions.

Synthetic Route Starting Materials Typical Conditions Substitution Pattern Advantages Limitations
Friedländer 2-Aminoaryl ketone/aldehyde + α-methylene ketone[4]Acid or base catalysis, often heated[6]PolysubstitutedDirect, versatile, predictable regiochemistry[4]Starting materials can be unstable; often requires harsh conditions[6]
Combes Aniline + β-Diketone[7]Strong acid (e.g., H₂SO₄), heat[9]2,4-DisubstitutedUses readily available materials; good for 2,4-pattern[7]Harsh conditions; potential for regioisomeric mixtures[7]
Doebner-von Miller Aniline + α,β-Unsaturated carbonyl[10]Lewis or Brønsted acid, heat[10]Substituted on pyridine ringOne-pot from simple precursors[14]Complex mechanism; can give product mixtures; harsh conditions[13]
Skraup Aniline + Glycerol[15]H₂SO₄, oxidizing agent, heat[16]Unsubstituted or simply substitutedVery inexpensive starting materials[15]Extremely harsh and potentially violent reaction[15]
Conrad-Limpach Aniline + β-Ketoester[18]Heat (lower temps for 4-OH, higher for 2-OH)[19]2-Hydroxy or 4-HydroxySelective access to valuable hydroxyquinolines[19]Requires careful temperature control; high heat needed[18]
C-H Activation Aniline + Alkyne/Alkene[21]Transition-metal catalyst (Pd, Rh, Co, etc.), oxidant[21]Highly variable, novel patternsHigh atom economy, mild conditions, excellent functional group tolerance[20]Catalyst cost/toxicity; requires optimization[20]
Domino/Metal-Free Varies (e.g., styrylanilines)[22][25]Often base-mediated or organocatalyzed[22][25]Highly variableHigh efficiency, sustainable, builds complexity quickly[23]Substrate-specific; may require specialized starting materials

Experimental Protocol: A Modern Friedländer Synthesis

This protocol illustrates a more contemporary, milder approach to the Friedländer synthesis using a Lewis acid catalyst under solvent-free conditions, enhancing its "green" credentials.

Synthesis of 2-methyl-3-acyl-quinoline via Calcium Triflate Catalysis [26]

  • Reactant Preparation: To a 25 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol, 1 equiv.), the appropriate β-ketoester (1.2 mmol, 1.2 equiv.), and calcium triflate [Ca(OTf)₂] (0.1 mmol, 10 mol%).

  • Reaction Setup: The flask is equipped with a magnetic stir bar and a reflux condenser and is placed in a preheated oil bath at 110 °C.

  • Reaction Execution: The reaction mixture is stirred vigorously under solvent-free conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 5-10 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. Dichloromethane (DCM, 20 mL) is added, and the mixture is stirred for 5 minutes. The catalyst is filtered off. The filtrate is concentrated under reduced pressure.

  • Isolation: The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure polysubstituted quinoline.

This self-validating system relies on TLC to confirm the consumption of starting materials and the formation of the product before proceeding to purification, ensuring an efficient workflow. The causality for choosing Ca(OTf)₂ lies in its effectiveness as a recyclable, mild Lewis acid catalyst that can activate the carbonyl groups towards condensation without the harshness of traditional Brønsted acids.[26]

Conclusion

The synthesis of polysubstituted quinolines has evolved dramatically from the classical, often forceful, methods of the 19th century to the sophisticated and nuanced strategies of the 21st. While the foundational name reactions remain valuable for their directness and use of simple feedstocks, modern transition-metal-catalyzed methods, particularly those involving C-H activation, have opened the door to unprecedented molecular diversity under mild and highly tolerant conditions.[21][27] For the modern medicinal or materials chemist, a thorough understanding of this entire synthetic arsenal—from Friedländer to C-H activation—is essential for the rational design and efficient execution of synthetic campaigns targeting this ever-important heterocyclic core.

References

A Comparative Guide to Bioisosteric Replacements for the Chloro Group in Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a powerful tool in this endeavor. This guide provides an in-depth technical comparison of potential bioisosteric replacements for the 4-chloro substituent in Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, a scaffold with potential applications in various therapeutic areas, including antimicrobial and anticancer research.

The chloro group, while often contributing to favorable binding interactions and metabolic stability, can also impart undesirable physicochemical properties or lead to off-target effects. By exploring bioisosteres such as fluoro, trifluoromethyl, cyano, and methoxy groups, researchers can fine-tune the molecule's steric, electronic, and lipophilic characteristics to optimize its pharmacological profile. This guide synthesizes available experimental data and established structure-activity relationships (SAR) to provide a comparative framework for selecting the most promising bioisosteric replacements.

The Parent Compound: A Synthetic Overview

The synthesis of the parent molecule, this compound, serves as our baseline. A robust and well-established method for its preparation is the Gould-Jacobs reaction.[1][2] This approach involves the condensation of 2,5-dimethylaniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to yield the key intermediate, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate. Subsequent chlorination, typically with phosphoryl chloride (POCl₃), affords the final product.[3]

Synthesis_of_Parent_Compound reactant1 2,5-Dimethylaniline intermediate Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate reactant1->intermediate Gould-Jacobs Reaction (Condensation & Cyclization) reactant2 Diethyl ethoxymethylenemalonate reactant2->intermediate product This compound intermediate->product Chlorination (POCl₃) Gould_Jacobs_Protocol start Combine 2,5-dimethylaniline and diethyl ethoxymethylenemalonate heat1 Heat at 130-140 °C (1-2 h) start->heat1 add_solvent Add high-boiling solvent heat1->add_solvent reflux Heat to reflux (250-260 °C, 30-60 min) add_solvent->reflux cool Cool to room temperature reflux->cool filter_wash Filter and wash with non-polar solvent cool->filter_wash recrystallize Recrystallize from ethanol filter_wash->recrystallize product Pure Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate recrystallize->product

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of drug discovery, heterocyclic compounds represent a rich source of therapeutic innovation. Among these, the quinoline nucleus, a fusion of a benzene ring and a pyridine ring, stands out as a "privileged scaffold."[1] This designation is earned due to its recurring presence in molecules that exhibit a vast spectrum of biological activities. Quinoline derivatives have been successfully developed into drugs for treating malaria (e.g., Chloroquine), bacterial infections (e.g., Ciprofloxacin), and cancer (e.g., Camptothecin).[1][2] Their versatility allows for structural modifications that can fine-tune their pharmacological profiles, making them a focal point of sustained research interest.[3]

This guide focuses on Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate , a specific derivative with significant, albeit largely unexplored, therapeutic potential. While direct in vitro and in vivo studies on this exact molecule are not extensively published, its structural features—a chlorinated quinoline core with a carboxylate group at the 3-position—place it firmly within a class of compounds known for potent anticancer and anti-inflammatory properties.[4][5] This document will, therefore, provide a comparative framework for its evaluation. We will analyze its potential efficacy against established therapeutic agents by drawing parallels with structurally related quinoline-3-carboxylates and detail the requisite experimental protocols to validate these hypotheses.

Part 1: Anticancer Potential of this compound

The quinoline core is a common feature in many anticancer agents, where its planar structure often facilitates intercalation with DNA or interaction with key enzymatic targets like topoisomerases and protein kinases.[6][7] The presence of the ethyl carboxylate group at the C3 position and a chlorine atom at the C4 position are motifs found in quinolines with demonstrated cytotoxic activity against various cancer cell lines.[4][8] It is hypothesized that these substitutions influence the molecule's electronic properties and binding affinities, potentially leading to cell cycle arrest and induction of apoptosis.[4]

Comparative In Vitro Efficacy Analysis

To contextualize the potential of this compound, we compare the reported efficacy of similar quinoline-3-carboxylate derivatives against Doxorubicin, a standard-of-care chemotherapeutic agent. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.

CompoundCancer Cell LineIC₅₀ (μM)Reference DrugCell LineIC₅₀ (μM)
Hypothetical: this compound MCF-7 (Breast)To be determinedDoxorubicinMCF-70.5 - 1.5
K562 (Leukemia)To be determinedK5620.1 - 0.8
Quinoline-3-carboxylate Derivative 4m [4]MCF-7 (Breast)0.33
Quinoline-3-carboxylate Derivative 4k [4]K562 (Leukemia)0.28
2-Styrylquinoline-3-carboxylate Derivative [9]MCF-7 (Breast)Micromolar Range

Data for comparator quinoline derivatives are sourced from published literature.[4][9] Doxorubicin IC₅₀ values are typical ranges observed in literature.

This comparison illustrates that quinoline-3-carboxylate derivatives can exhibit potency comparable to, or even exceeding, standard cytotoxic drugs. The goal of experimental validation would be to determine where this compound falls on this spectrum.

Key Experimental Protocols: Anticancer Evaluation

This colorimetric assay is a fundamental first step to determine a compound's cytotoxic effect on cancer cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan, quantified by spectrophotometry, correlates with cell viability.[10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC₅₀ value.

This model is crucial for evaluating a compound's antitumor efficacy in a living organism. It involves implanting human tumor cells into immunodeficient mice.[3][11][12]

Principle: Human cancer cells are grown as a tumor in an immunodeficient mouse, which lacks the ability to reject the foreign cells. The effect of the test compound on tumor growth can then be measured over time.[13]

Step-by-Step Protocol:

  • Cell Preparation: Culture a human cancer cell line (e.g., A549 lung carcinoma) to the logarithmic growth phase. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.[11]

  • Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of immunodeficient mice (e.g., Athymic Nude or SCID mice).[11][12]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 × Length × Width²).

  • Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group and a positive control group (e.g., Cisplatin).

  • Efficacy Measurement: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time frame), euthanize the mice. Excise the tumors, weigh them, and potentially perform histological or molecular analysis. Calculate the tumor growth inhibition (TGI) percentage.

Visualizing the Mechanism: Apoptosis Signaling Pathway

Many quinoline-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, a likely target for such compounds.

apoptosis_pathway Compound Ethyl 4-chloro-5,8- dimethylquinoline-3-carboxylate Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Bax Bax/Bak Activation Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by the test compound.

Part 2: Anti-inflammatory Potential of this compound

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Quinoline derivatives have been noted for their anti-inflammatory properties, often linked to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.[5][14] The structural elements of the title compound suggest it could modulate these pathways, offering a therapeutic avenue distinct from its cytotoxic potential.

Comparative In Vitro Efficacy Analysis

Here, we compare the potential anti-inflammatory activity with Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). The key metric is the inhibition of nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS).

CompoundCell LineAssay% Inhibition / IC₅₀Reference Drug% Inhibition / IC₅₀
Hypothetical: this compound RAW 264.7LPS-induced NO ProductionTo be determinedIndomethacinVaries by conc.
Quinoline Derivative 6d [15]RAW 264.7LPS-induced TNF-α & IL-6 Prod.SignificantIbuprofenSignificant
Icariside E4 (from Ulmus pumila) [16]RAW 264.7LPS-induced NO ProductionSignificant--

Data for comparator compounds are sourced from published literature.[15][16]

This table highlights that novel compounds, including quinoline derivatives, can effectively inhibit key inflammatory mediators. An experimental evaluation would aim to quantify this effect for this compound.

Key Experimental Protocols: Anti-inflammatory Evaluation

This assay is a standard method for screening compounds for anti-inflammatory activity by measuring their ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages.[17]

Principle: Murine macrophage cells (RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO released into the culture medium is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[16]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[17]

  • Absorbance Reading: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only control.

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[1][18]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[19][20]

Step-by-Step Protocol:

  • Animal Preparation: Use adult Wistar or Sprague-Dawley rats. Fast the animals overnight before the experiment but allow access to water.

  • Compound Administration: Administer this compound (e.g., orally or intraperitoneally) to the treatment group of animals. Administer the vehicle to the control group and a standard drug (e.g., Indomethacin) to the positive control group.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[20]

  • Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage of edema increase for each animal at each time point compared to its baseline measurement. Determine the percentage inhibition of edema in the treated groups compared to the control group.

Visualizing the Process: In Vitro Anti-inflammatory Workflow

The diagram below outlines the key steps in the in vitro nitric oxide production assay.

anti_inflammatory_workflow A 1. Seed RAW 264.7 Cells (96-well plate, 24h) B 2. Pre-treat with Test Compound (Varying concentrations, 1-2h) A->B C 3. Stimulate with LPS (1 µg/mL) (Induces iNOS expression) B->C D 4. Incubate for 24h (NO is produced and released) C->D E 5. Collect Supernatant (Contains nitrite, a stable NO metabolite) D->E F 6. Add Griess Reagent (Forms a colored azo compound) E->F G 7. Measure Absorbance (540 nm) & Calculate % Inhibition F->G

Caption: Workflow for the LPS-induced nitric oxide inhibition assay.

Conclusion

This compound is a molecule of significant interest, positioned at the intersection of well-established structure-activity relationships for anticancer and anti-inflammatory agents. While direct experimental evidence is pending, this guide establishes a robust framework for its evaluation. By comparing its potential against standard drugs and leveraging data from close structural analogs, we can form a strong hypothesis for its efficacy. The detailed in vitro and in vivo protocols provided herein offer a clear, self-validating roadmap for researchers to rigorously test these hypotheses. The successful validation of this compound could add a valuable new candidate to the arsenal of quinoline-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (CAS 338954-51-1). As a specialized quinoline derivative used in advanced research and drug development, its handling and disposal require a thorough understanding of its chemical properties and the associated regulatory landscape. This document is designed for researchers, scientists, and laboratory professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound belongs to the quinoline family of N-heterocyclic aromatic compounds.[1][2] The presence of a chlorine atom classifies it as a halogenated organic compound , a critical designation for waste management.[3][4] While specific toxicological data for this exact molecule is limited, the hazard profile can be inferred from its structural class and data on similar quinoline derivatives.

The quinoline backbone is known for its environmental persistence, particularly in soil and water, posing a risk to aquatic ecosystems.[5][6] Furthermore, many quinoline compounds are associated with health risks, including potential carcinogenicity and liver toxicity upon chronic exposure.[5][7] GHS classifications for structurally similar chlorinated quinolines consistently indicate risks of skin, eye, and respiratory irritation.[8][9]

Table 1: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation 2 H315: Causes skin irritation [8][9]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation [8][9]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation [8][9]

| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |[10] |

This profile necessitates handling the compound with appropriate personal protective equipment (PPE) and ensuring that it does not enter the environment through improper disposal.

Core Principles of Halogenated Waste Management

The primary directive for disposing of this compound is its segregation as halogenated organic waste . This is not merely a procedural step but a critical safety and regulatory requirement.

  • Regulatory Causality : The U.S. Environmental Protection Agency (EPA) and similar international bodies strictly regulate halogenated organic compounds (HOCs) due to the potential for forming highly toxic and persistent dioxins and furans during improper incineration.[11] Regulations such as the Resource Conservation and Recovery Act (RCRA) mandate specific treatment standards for such wastes.

  • Disposal Technology : Halogenated wastes typically require high-temperature incineration with specialized off-gas scrubbing systems to ensure complete destruction and prevent the release of harmful byproducts. This process is fundamentally different and more costly than the fuel blending used for non-halogenated solvents.[12]

  • System Integrity : Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the entire batch to be treated by the more stringent and expensive method.[12] It also poses a risk of creating unknown and potentially reactive mixtures in waste containers.[13]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of waste containing this compound.

3.1. Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield as described in OSHA's 29 CFR 1910.133 standard.[10][14]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for tears or holes before use and disposed of as contaminated solid waste after handling.[10][15]

  • Body Protection : A standard laboratory coat. Ensure it is fully buttoned.

3.2. Step-by-Step Waste Collection Protocol

  • Prepare a Designated Waste Container :

    • Obtain a waste container approved by your institution's Environmental Health & Safety (EHS) department. It must be made of a material compatible with chlorinated organic compounds and have a secure, tight-fitting lid.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[12]

    • Clearly write "Halogenated Organic Waste" and list the full chemical name: "this compound" and any solvents used. Do not use abbreviations.[16]

  • Segregate Waste at the Point of Generation :

    • Solid Waste : Unused or expired pure compound, as well as grossly contaminated items like weigh boats or filter paper, should be placed directly into a designated "Halogenated Solid Waste" container.

    • Liquid Waste : Solutions containing the compound (e.g., from a reaction workup or chromatography) must be collected in a designated "Halogenated Liquid Waste" container. Crucially, do not mix this stream with non-halogenated solvent waste. [12]

    • Contaminated Labware : Disposable items with trace contamination (e.g., pipette tips, gloves, paper towels) should be collected in a separate, clearly labeled bag or container for "Contaminated Solid Waste" and managed according to your EHS guidelines.

  • Manage the Waste Container :

    • Keep the waste container closed at all times, except when actively adding waste.[16] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from heat sources or incompatible materials.[17]

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Arrange for Final Disposal :

    • Once the container is full, or if work on the project is complete, contact your institution's EHS department to arrange for a waste pickup. Follow their specific procedures for scheduling and transport.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for proper waste segregation.

DisposalWorkflow cluster_characterize 1. Characterize Waste Type cluster_segregate 2. Segregate into Correct Container start Waste Generation (this compound) solid_compound Pure Solid Compound or Grossly Contaminated Items start->solid_compound liquid_solution Liquid Solutions (e.g., in organic solvent) start->liquid_solution trace_contaminated Trace Contaminated Items (Gloves, Wipes, Pipettes) start->trace_contaminated solid_container "Halogenated Solid Waste" Container solid_compound->solid_container liquid_container "Halogenated Liquid Waste" Container liquid_solution->liquid_container lab_trash Contaminated Lab Debris Container (as per EHS) trace_contaminated->lab_trash final_step 3. Store in Satellite Accumulation Area for EHS Collection solid_container->final_step liquid_container->final_step lab_trash->final_step

Caption: Decision workflow for segregating waste containing the target compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is vital.

  • Small Spill (Solid or Liquid) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill. For solids, gently cover with an absorbent pad. For liquids, surround the spill with an inert absorbent material (e.g., vermiculite, sand).[14][18]

    • Carefully scoop the contained material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and wipe with paper towels, disposing of all cleanup materials as halogenated waste.

    • Ventilate the area.[18]

  • Large Spill :

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary to ensure a full evacuation.

    • Contact your institution's EHS emergency line and report the spill. Do not attempt to clean it up yourself.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][14]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][14]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

By adhering to this guide, you contribute to a safe research environment, ensure regulatory compliance, and protect our shared ecosystem. Always consult your institution's specific chemical hygiene plan and the material's Safety Data Sheet (SDS) as the primary sources of information.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate is foundational to discovery. However, the novel nature of such compounds necessitates a proactive and rigorous approach to safety. This guide provides a comprehensive framework for the safe handling of this compound, with a deep dive into the selection and use of appropriate Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a culture of safety through a thorough understanding of the "why" behind each recommendation.

Hazard Assessment: Understanding the Risks

The primary anticipated hazards are:

  • Skin Irritation (H315): Causes skin irritation.[2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[2][3]

Given its chemical structure as a halogenated quinoline, we must also consider the general risks associated with this class of compounds, which can have broader biological activities.[4][5][6][7] Therefore, minimizing exposure through all routes—dermal, ocular, and inhalation—is paramount.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing (Solid) Safety gogglesDouble-gloved nitrile glovesLab coatRecommended (N95)
Solution Preparation Safety goggles and face shieldNitrile or Neoprene glovesChemical-resistant lab coatIf outside a fume hood
Transfer & Reaction Safety goggles and face shieldNitrile or Neoprene glovesChemical-resistant lab coatIf outside a fume hood
Waste Disposal Safety goggles and face shieldNitrile or Neoprene glovesChemical-resistant lab coatNot generally required
Eye and Face Protection: A Non-Negotiable Barrier

Given the high risk of serious eye irritation, robust eye and face protection is mandatory.[2][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are required for all handling activities. Standard safety glasses are insufficient as they do not protect against splashes.[8]

  • Enhanced Protection: When handling larger quantities or during procedures with a high risk of splashing (e.g., solution preparation, transfers), a full-face shield must be worn in conjunction with safety goggles.[8][9]

Skin and Body Protection: Your Last Line of Defense

To prevent skin irritation, comprehensive body protection is essential.[2][3]

  • Lab Coat: A standard cotton lab coat may not offer sufficient protection against chemical splashes. A lab coat made of a chemical-resistant material, such as polyethylene-coated polypropylene, is recommended.[10] Ensure the coat has long sleeves and is fully buttoned.

  • Gloves: The choice of glove material is critical for preventing dermal exposure.

    • Nitrile Gloves: Offer good protection against a wide range of chemicals and are suitable for handling the solid compound and for short-duration tasks with solutions.[11] Double-gloving is recommended when weighing the solid to allow for the safe removal of the outer glove if it becomes contaminated.

    • Neoprene Gloves: Provide enhanced protection against a broader range of organic solvents and are recommended for prolonged handling of solutions containing the compound.[11]

    • Inspection and Disposal: Always inspect gloves for any signs of degradation or punctures before use. Dispose of gloves immediately after handling the compound or if contamination is suspected.

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory tract irritation necessitates careful control of airborne particles and aerosols.[2][3]

  • Engineering Controls First: The primary method for controlling respiratory hazards is the use of engineering controls. All weighing of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.

  • When to Use a Respirator: If a fume hood is not available or during a large-scale spill, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for handling the solid compound outside of a fume hood.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure. The following diagram illustrates the decision-making process for PPE selection and the subsequent handling workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Assess Task: Weighing, Solution Prep, etc. B Consult PPE Table A->B C Select & Inspect PPE B->C D Work in Fume Hood C->D Proceed to Handling E Handle Compound D->E F Decontaminate Surfaces E->F G Segregate Halogenated Waste F->G Proceed to Disposal H Label Waste Container G->H I Store Securely H->I

Caption: PPE selection and safe handling workflow.

Experimental Protocol: Weighing and Solubilization
  • Preparation: Before bringing the compound into the workspace, don all required PPE as outlined in the table above (safety goggles, chemical-resistant lab coat, and double nitrile gloves).

  • Work Area: Conduct all work within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing:

    • Use a weigh boat or a tared vial to weigh the solid compound.

    • Handle the container with care to avoid creating dust.

    • After weighing, carefully close the primary container.

  • Solubilization:

    • Place the weigh boat or vial containing the compound into the receiving flask.

    • Slowly add the desired solvent, directing the stream to the sides of the flask to avoid splashing.

    • If any solid adheres to the weighing vessel, rinse it with a small amount of solvent and add the rinse to the flask.

  • Decontamination:

    • Wipe down the balance and surrounding surfaces within the fume hood with an appropriate solvent (e.g., ethanol) to remove any residual contamination.

    • Dispose of the outer pair of gloves and any contaminated wipes into the designated halogenated waste container.

Disposal Plan: Responsible Management of Halogenated Waste

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous halogenated waste.[12][13] Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Disposal Protocol
  • Segregation is Key: Maintain separate, designated waste containers for halogenated and non-halogenated organic waste.[12][14] Never mix these two waste streams, as it significantly increases disposal costs and complexity.[13][14]

  • Container Requirements:

    • Use a chemically compatible container with a secure, tight-fitting lid.[12]

    • The container must be clearly labeled "Hazardous Waste: Halogenated Organic Compounds" and list the full chemical name of all constituents, including this compound and any solvents used.[12][13]

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[12]

  • Disposal of Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be placed in the solid halogenated waste container.

  • Empty Containers: To be considered non-hazardous, the original container must be triple-rinsed with a suitable solvent.[15] The rinsate must be collected and disposed of as halogenated liquid waste.[15]

By adhering to these rigorous safety and disposal protocols, you can confidently and safely advance your research while protecting yourself, your colleagues, and the environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.